manganese(II)oxide
Description
Significance and Contemporary Research Landscape of Manganese Oxides
Manganese is a highly abundant transition metal, and its oxides are of considerable interest due to their diverse crystal structures and oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺). polimi.itacs.orgpnas.org This versatility leads to a wide array of applications, making manganese oxides a major focus in contemporary research. acs.org The family of manganese oxides includes several stable stoichiometric forms such as manganese(II) oxide (MnO), manganese(III) oxide (Mn₂O₃), hausmannite (Mn₃O₄), and manganese dioxide (MnO₂), as well as metastable forms like Mn₅O₈. acs.orgnih.gov
The basic building block for many manganese oxides is the MnO₆ octahedron, which can arrange in various ways to form tunnel or layer structures. polimi.it These structural variations, particularly at the nanoscale, give rise to unique properties that are exploited in numerous applications. acs.orgbau.edu.lb
Currently, research on manganese oxides is vibrant and expanding, with a significant focus on their use in:
The table below summarizes the key manganese oxides and their primary research applications.
| Manganese Oxide | Chemical Formula | Key Research Applications |
|---|---|---|
| Manganese(II) Oxide | MnO | Catalysis, Energy Storage, Fertilizers, Ceramics. businessresearchinsights.comrsc.org |
| Manganese(III) Oxide | Mn₂O₃ | Magnetic Data Storage, MRI, Biosensors, Catalysis. nanorh.comnanotrun.comazonano.com |
| Hausmannite | Mn₃O₄ | Energy Storage, Catalysis, Wastewater Remediation, Biosensors. mdpi.compjoes.commdpi.com |
| Manganese Dioxide | MnO₂ | Batteries, Supercapacitors, Catalysis, Water Treatment, Biosensors. sci-hub.sescilit.comnih.govias.ac.in |
Historical Evolution and Key Milestones in Manganese(II) Oxide Research
The study of manganese compounds dates back centuries. Manganese dioxide (pyrolusite) was used by prehistoric cave painters and later by glassmakers. rsc.org The element manganese was first recognized by Torbern Olof Bergman in 1770 and isolated by Johann Gottlieb Gahn in 1774. americanelements.com
Historically, manganese(II) oxide's primary role was in industrial applications such as the production of fertilizers and ceramics. rsc.org It was also recognized as a key component in steel manufacturing to improve strength and durability. rsc.org
The advent of nanotechnology marked a significant milestone in manganese(II) oxide research. Scientists began to explore the unique properties of MnO at the nanoscale. businessresearchinsights.com This led to investigations into its potential in advanced applications, moving beyond its traditional uses.
A crucial area of development has been in the study of its electrochemical properties. Research has focused on leveraging the redox activity of manganese for energy storage applications. businessresearchinsights.com The ability to synthesize nanostructured and mesoporous forms of MnO has been a key area of advancement, aiming to enhance its performance in next-generation batteries and supercapacitors. businessresearchinsights.com
The timeline below highlights some of the key phases in the research and application of manganese and its oxides.
| Era | Key Developments |
|---|---|
| Pre-18th Century | Use of manganese dioxide (pyrolusite) as a pigment and in glassmaking. rsc.org |
| 18th Century | Discovery and isolation of the element manganese. rsc.orgamericanelements.com |
| 19th & Early 20th Century | Industrial applications in steel manufacturing, ceramics, and fertilizers. rsc.org |
| Mid-20th Century to Present | Extensive research into the diverse crystal structures and properties of manganese oxides. polimi.itpnas.org |
| Late 20th & 21st Century | Focus on nanotechnology and the application of manganese(II) oxide and other manganese oxides in advanced technologies like batteries, catalysts, and biomedicine. sci-hub.sebusinessresearchinsights.com |
Current Challenges and Future Directions in Manganese(II) Oxide Studies
Despite significant progress, several challenges remain in the research and application of manganese(II) oxide and its counterparts.
Current Challenges:
Future Directions:
The future of manganese(II) oxide research is focused on overcoming these challenges and expanding its applications. Key areas of future inquiry include:
The ongoing research aims to unlock the full potential of manganese(II) oxide, paving the way for more efficient and sustainable technologies.
Structure
2D Structure
Properties
CAS No. |
11129-60-5 |
|---|---|
Molecular Formula |
MnO |
Molecular Weight |
70.937 g/mol |
IUPAC Name |
manganese(2+);oxygen(2-) |
InChI |
InChI=1S/Mn.O/q+2;-2 |
InChI Key |
PPNAOCWZXJOHFK-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[Mn+2] |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Manganese Ii Oxide Materials
Controlled Precipitation Techniques
Controlled precipitation is a versatile bottom-up approach for the synthesis of manganese(II) oxide nanoparticles. This method involves the reaction of soluble manganese salts with a precipitating agent in a solution under controlled conditions to induce the nucleation and growth of MnO particles.
Co-precipitation Approaches for Manganese(II) Oxide Nanoparticle Formation
Co-precipitation is a widely utilized technique for synthesizing manganese oxide nanoparticles due to its simplicity, rapid nature, and cost-effectiveness. nano-ntp.comresearchgate.net This method allows for good control over particle size and composition. ripublication.com The process typically involves the precipitation of manganese salts, such as manganese(II) sulphate, manganese chloride, or manganese oxalate (B1200264), from a solution by adding a precipitating agent like sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) to control the pH. nano-ntp.comresearchgate.netripublication.com
For instance, MnO nanoparticles have been synthesized by mixing manganese(II) sulphate and manganese oxalate solutions at a constant temperature, followed by the addition of NaOH to achieve a high pH, leading to the formation of precipitates. ripublication.com Subsequent drying and calcination of these precipitates yield manganese oxide nanoparticles. ripublication.com The co-precipitation method is advantageous for producing nanoparticles with a high degree of homogeneity and can be adapted to modify the surface state of the particles. ripublication.com Studies have demonstrated the synthesis of MnO nanoparticles with average sizes in the range of 11 nm to 30 nm using this technique. researchgate.netripublication.com
Influence of Reactant Mixing Modes and pH on Manganese(II) Oxide Synthesis
The characteristics of manganese oxide nanoparticles synthesized via precipitation are significantly influenced by reaction parameters such as reactant concentration, mixing mode, and pH. The pH of the reaction medium is a critical factor that governs the formation of different manganese oxide phases. tandfonline.com For example, the synthesis of layered δ-MnO₂ has been shown to be highly dependent on the pH of the precursor solution, with variations in pH affecting layer spacing, manganese vacancy content, and the Mn⁴⁺/Mn³⁺ ratio. mdpi.com While this specific study focuses on MnO₂, the underlying principle of pH influencing the final oxide structure is broadly applicable.
In the context of co-precipitation, a fine control of pH is essential for yielding spinel oxide nanoparticles. nano-ntp.comripublication.com The rate and method of adding the precipitating agent can affect the supersaturation level, which in turn influences the nucleation and growth kinetics of the nanoparticles. Studies on the oxidation of Mn²⁺ have shown that the speed of adding an oxidant like NaClO under highly acidic conditions impacts the autocatalytic formation and surface area of the resulting manganese oxide precipitates. tandfonline.com Although targeting different oxides, this highlights the sensitivity of the final product's properties to the dynamics of reactant mixing. The concentration of reactants also plays a crucial role; for example, in the synthesis of cryptomelane-type manganese oxide, lower concentration ratios of precursors led to smaller particle sizes. wu.ac.th
Hydrothermal and Solvothermal Synthesis of Manganese(II) Oxide Structures
Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline manganese(II) oxide with controlled morphologies. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. sci-hub.se
Conventional Hydrothermal Methods for Morphological Control
Conventional hydrothermal synthesis offers excellent control over the phase and particle size of manganese oxides by adjusting parameters like reaction time and temperature. researchgate.net This method has been successfully employed to produce various manganese oxide nanostructures. For instance, pure single-phase spinel-tetragonal Mn₃O₄ has been obtained through a hydrothermal oxidation process. nih.gov While not MnO, this demonstrates the capability of the method to yield specific crystalline phases. By varying the hydrothermal conditions, it is possible to control the morphology of the resulting materials, leading to structures such as nanorods. researchgate.net The choice of precursor also plays a significant role in the final product. nih.gov One study reported that synthesizing Mn₃O₄ nanoparticles at 150 °C resulted in a smaller average particle size compared to synthesis at 90 °C, indicating a complex interplay between nucleation and growth at different temperatures. nih.gov
Microwave-Assisted Hydrothermal Routes for Rapid Synthesis
The microwave-assisted hydrothermal (MAH) method is an advancement over conventional hydrothermal synthesis, offering significantly reduced reaction times, from hours or days to minutes. sci-hub.se This technique combines the advantages of microwave heating with hydrothermal/solvothermal conditions, enabling rapid temperature ramping and leading to the formation of materials with high crystallinity and controlled particle size and morphology. scielo.brscielo.br The MAH method is considered environmentally friendly as it often uses non-organic solvents and is energetically efficient. scielo.br
The rapid heating in MAH synthesis can lead to unique material characteristics. For example, a rapid temperature ramp has been shown to facilitate the incorporation of dopant ions into the crystal lattice of manganese oxides. acs.org This technique has been used to synthesize various phases of manganese oxide, with the ability to control the morphology to produce structures like nanorods, flower-like, and hollow tubular shapes by adjusting reaction temperature and holding time. scielo.brscientific.net
| Parameter | Conventional Hydrothermal | Microwave-Assisted Hydrothermal (MAH) |
| Heating Mechanism | Conventional oven (conduction, convection) | Microwave irradiation (dipolar polarization, ionic conduction) |
| Reaction Time | Several hours to days sci-hub.se | Several minutes to hours sci-hub.se |
| Temperature Ramp | Slow | Rapid acs.org |
| Energy Consumption | High sci-hub.se | Low scielo.br |
| Product Crystallinity | High sci-hub.se | High scielo.br |
| Morphology Control | Good, by tuning time and temperature researchgate.net | Excellent, by tuning power, time, and temperature scientific.net |
Thermal Decomposition Pathways for Manganese(II) Oxide
Thermal decomposition is a straightforward and scalable method for producing manganese(II) oxide from suitable precursors. This process involves heating a manganese-containing compound to a temperature at which it decomposes to form the desired oxide. The final product's characteristics, such as phase and particle size, are dependent on the precursor used, the decomposition temperature, and the atmosphere.
The thermal decomposition of manganese(II) acetate (B1210297) tetrahydrate can be controlled to produce manganese oxides like MnO. Similarly, manganese(II) formate (B1220265) dihydrate decomposes upon heating, with a significant weight loss observed between 200°C and 268°C, indicating the formation of manganese oxide. The decomposition of manganese(II) oxalate in an inert atmosphere has been studied, revealing that MnO is the final product. researchgate.net The kinetics of this decomposition can be described by models such as the Avrami-Erofeev equation. researchgate.net
Another precursor, manganese(II) sulphite trihydrate, also yields manganese(II) oxide upon heating in a nitrogen atmosphere, although the decomposition can proceed through multiple routes involving intermediate species. akjournals.com A key consideration in thermal decomposition is the potential for variation in particle size and aggregation in the final product, which can be a drawback of this method. scielo.br However, by carefully controlling parameters like the temperature ramping rate and aging time during the thermal decomposition of manganese(II) acetylacetonate (B107027), it is possible to tune the size and composition of the resulting nanoparticles, allowing for the formation of pure MnO nanoparticles of a specific size. plos.org
| Precursor | Decomposition Temperature Range (°C) | Final Product (in inert atmosphere) | Key Observations |
| Manganese(II) acetate | 80 - 320 | MnO, Mn₃O₄ | Decomposition pathway depends on temperature and atmosphere. |
| Manganese(II) formate dihydrate | 200 - 268 | Manganese oxide | Decomposition starts near 180°C. |
| Manganese(II) oxalate | 328 - 350 | MnO researchgate.net | Decomposition can proceed via two pathways involving MnCO₃ intermediate. researchgate.net |
| Manganese(II) sulphite trihydrate | 280 - 540 | MnO akjournals.com | Decomposition occurs in two stages. akjournals.com |
| Manganese(II) acetylacetonate | ~300 | MnO, Mn₃O₄ plos.org | Faster ramping rate and shorter aging time produce smaller nanoparticles. plos.org |
Decomposition of Organometallic Manganese(II) Precursors
The thermal decomposition of organometallic manganese(II) precursors is a widely employed technique for the synthesis of manganese oxide nanoparticles. jove.comntu.edu.sg This method involves dissolving manganese precursors, organic solvents, and stabilizing agents at high temperatures, typically between 180 and 360 °C, in an inert atmosphere to produce MnO nanoparticles. jove.comntu.edu.sg
One common precursor is manganese(II) acetylacetonate (Mn(acac)₂). jove.comntu.edu.sgnih.govnih.govjove.com In a typical one-pot synthesis, Mn(acac)₂ is decomposed in the presence of oleylamine (B85491), which acts as a reducing agent and stabilizer, and a solvent like dibenzyl ether under a nitrogen atmosphere. jove.comntu.edu.sgjove.commdpi.com The reaction temperature is a critical parameter that influences the resulting nanoparticle size and chemistry. jove.com For instance, a rapid heating to 320 °C for one hour has been used to produce uniform MnO nanocrystals. nih.gov It is proposed that the decomposition of the acetate precursor forms a manganese oxide-oleic acid complex, releasing carbon dioxide and acetone (B3395972) in the process. nih.gov
Another organometallic precursor used is manganese(II) glycerolate. The thermal decomposition of this compound in an inert or air atmosphere at varying temperatures can yield MnO, Mn₂O₃, and Mn₃O₄ nanoparticles. researchgate.net The precise control over the reaction atmosphere and temperature is crucial to prevent the formation of other manganese oxides. researchgate.net
Several factors can be adjusted to optimize the properties of the synthesized nanoparticles, including the type of inert gas, peak reaction temperature, total reaction time, and the types and ratios of the chemical compounds used. jove.com The resulting MnO nanoparticles from these methods are typically hydrophobic and require further surface modification for applications in aqueous environments. nih.gov
Atmosphere-Dependent Phase Formation of Manganese Oxides
The composition of the atmosphere during the synthesis and subsequent thermal treatment of manganese oxides plays a critical role in determining the final crystalline phase. The stability of different manganese oxides, such as MnO₂, Mn₂O₃, and Mn₃O₄, is dependent on both temperature and oxygen partial pressure. mdpi.com
During the thermal decomposition of manganese precursors, an inert atmosphere, such as nitrogen or argon, is often used to control the oxidation state of the manganese. jove.com For example, to specifically synthesize the MnO phase at high temperatures (e.g., 280 °C), a nitrogen atmosphere is employed to purge air from the system. jove.com Inadequate nitrogen flow can lead to a mixed-phase product containing both Mn₃O₄ and MnO. jove.com Conversely, using an argon atmosphere during the thermal decomposition of Mn(II) precursors at lower temperatures (150 °C to 200 °C) has been shown to favor the formation of Mn₃O₄. jove.com
Post-synthesis heat treatments under different atmospheres can also induce phase transformations. When amorphous manganese oxide nanoparticles are heated in air, they first crystallize into cubic Mn₂O₃ at approximately 500 °C. This is followed by a transformation to tetragonal Mn₃O₄ at around 1010 °C, and finally to cubic Mn₃O₄ at about 1190 °C. osti.gov These transformations are associated with a loss of oxygen and a reduction of the manganese ions. osti.gov
In contrast, heating in an argon atmosphere leads to a different sequence of phase changes. The amorphous material initially crystallizes into a mixture of monoclinic Mn₂O₃ and tetragonal Mn₃O₄ at roughly 475 °C. osti.gov Further heating results in a complete transformation to tetragonal Mn₃O₄ at approximately 820 °C, and then predominantly to cubic MnO at about 1145 °C. osti.gov These findings demonstrate that by carefully controlling the thermal treatment and atmospheric conditions, it is possible to obtain most of the stable manganese oxide phases from an initial amorphous material. osti.gov
| Atmosphere | Temperature (°C) | Resulting Manganese Oxide Phase(s) |
| Air | ~500 | Cubic Mn₂O₃ |
| Air | ~1010 | Tetragonal Mn₃O₄ |
| Air | ~1190 | Cubic Mn₃O₄ |
| Argon | ~475 | Monoclinic Mn₂O₃ and Tetragonal Mn₃O₄ |
| Argon | ~820 | Tetragonal Mn₃O₄ |
| Argon | ~1145 | Cubic MnO (predominantly) |
Electrochemical Deposition Strategies for Manganese(II) Oxide Thin Films
Electrochemical deposition is a versatile technique for producing thin films of manganese oxides directly onto conductive substrates. acs.org This method can be categorized into anodic and cathodic deposition, depending on the charge of the precursor ions. semanticscholar.org Anodic deposition involves the oxidation of Mn²⁺ precursors, while cathodic deposition utilizes the reduction of Mn⁷⁺ from permanganate (B83412) (MnO₄⁻). semanticscholar.org
A common approach for anodic deposition involves the use of a manganese(II) acetate solution. acs.org By applying a specific potential, crystalline films of Mn₃O₄ can be deposited. acs.org The stoichiometry and morphology of these films can be controlled by adjusting the applied potential. For example, deposition at a low overpotential can produce near-stoichiometric Mn₃O₄ films with a preferred orientation and columnar microstructure. acs.org In contrast, higher overpotentials may result in films with a near-random orientation and a porous or powdery microstructure. acs.org At even higher potentials, amorphous films of MnO₂ can be formed. acs.org
Another strategy involves a two-step electrolysis/chemical (EL/C) process. This method first uses electrochemical deposition followed by a chemical treatment in a manganese ammine complex solution to form films that can be composed of γ-Mn₂O₃ and/or Mn₃O₄. researchgate.net The chemical bath deposition (CBD) method, which is a low-temperature technique, can also be employed. ugd.edu.mk For instance, manganese(II) carbonate thin films can be deposited from an aqueous solution containing urea (B33335) and manganese(II) chloride at around 98 °C. ugd.edu.mk These films can then be electrochemically transformed into birnessite-type manganese(IV) oxide films. ugd.edu.mk
The electrolyte composition and pH also play a crucial role. For instance, thin films of mixed manganese and molybdenum oxides can be anodically deposited from an aqueous solution of manganese(II) containing molybdate (B1676688) anions. nih.gov The proposed mechanism involves the electrooxidation of Mn²⁺ to form manganese oxide and protons. These protons then react with molybdate anions, leading to the formation of polyoxomolybdate which co-precipitates with the manganese oxide. nih.gov
| Deposition Method | Precursor(s) | Key Parameters | Resulting Film Composition |
| Anodic Potentiostatic | 0.2 M Mn(II) acetate | pH 6, 80 °C, Potential: 0.275–0.350 V | Crystalline Mn₃O₄ |
| Electrolysis/Chemical (EL/C) | Manganese ammine complex | pH 8 | γ-Mn₂O₃ and/or Mn₃O₄ |
| Chemical Bath Deposition | Urea, MnCl₂ | ~98 °C | MnCO₃ (transforms to MnO₂) |
| Anodic Cyclic Voltammetry | Mn(II) solution with molybdate | Potential cycling: 0 to +1.0 V | Mixed Mn/Mo oxide |
Green Chemistry Approaches for Sustainable Manganese(II) Oxide Synthesis
In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for nanoparticle synthesis. Green chemistry approaches utilize biological systems, such as plants and microorganisms, or biomolecules as reducing and capping agents, offering an alternative to conventional chemical methods that often involve hazardous substances. dergipark.org.tr
Bio-inspired Synthesis of Manganese(II) Oxide Nanoparticles
Bio-inspired synthesis mimics natural processes to create nanomaterials. One such approach is the biomineralization-inspired crystallization of manganese oxide. thno.org For example, silk fibroin nanoparticles can serve as both a reductant and a template for the in-situ mineralization of MnO₂ from potassium permanganate (KMnO₄). thno.org This process is analogous to disinfection using KMnO₄. thno.org The resulting nanoparticles have a core-shell structure with MnO₂ deposited on the surface of the silk fibroin. thno.org
Another bio-inspired method involves using organisms like bacteria. For instance, the heavy metal-resistant bacterium Bacillus sp. has been used to synthesize monodispersed orthorhombic MnO₂. dergipark.org.tr In this case, the MnO₂ is produced intracellularly and can be recovered. dergipark.org.tr These biological methods offer advantages such as being environmentally friendly and cost-effective, but may require maintaining cell cultures. dergipark.org.tr
Utilizing Plant Extracts and Biomolecules in Manganese(II) Oxide Production
The use of plant extracts for the synthesis of manganese oxide nanoparticles is a prominent green chemistry route. dergipark.org.trbotanyjournals.com Phytochemicals present in plant extracts, such as polyphenols, flavonoids, and alkaloids, can act as effective reducing and stabilizing agents. scientificarchives.comfrontiersin.org This method is often simple, cost-effective, and can be scaled up for large-scale production. dergipark.org.tr
A variety of plant extracts have been successfully employed for the synthesis of manganese oxide nanoparticles. For example:
Lemon extract has been used as a reducing agent for aqueous manganese(II) acetate, with turmeric extract (curcumin) acting as a stabilizer. scientificarchives.comresearchgate.net The reaction variables, including temperature, pH, and the ratio of lemon extract, can be optimized to control the formation of the nanoparticles. scientificarchives.comresearchgate.net
Sapindus mukorossi (reetha) extract has been used in a sol-gel method with manganese(II) chloride and potassium permanganate to produce MnO₂ nanoparticles at room temperature. jwent.netjwent.net
Viola betonicifolia leaf extract has been utilized to synthesize MnO₂ nanoparticles from manganese acetate, where the plant's secondary metabolites serve as both reducing and capping agents. frontiersin.orgnih.gov
Fagonia cretica extract has also been used in a similar fashion for the biogenic synthesis of MnO₂ nanoparticles. mdpi.com
Piper nigrum (black pepper) fruit extract has been used to reduce manganese acetate tetrahydrate at 80°C to form MnO₂ nanoparticles. globalresearchonline.net
Yucca gloriosa leaf extract has been mixed with an aqueous solution of manganese acetate to synthesize MnO₂ nanoparticles at room temperature. oiccpress.com
Tinospora cordifolia stem extract has been used in a green co-precipitation method to produce MnO nanoparticles with an average size of 20-65 nm. botanyjournals.com
Clove (Syzygium aromaticum) extract has been used to synthesize MnO nanoparticles of varying sizes by adjusting parameters like metal ion concentration and temperature.
The general mechanism proposed for these syntheses involves the reduction of Mn²⁺ ions by the phytochemicals in the plant extract, followed by oxidation to form manganese oxide nanoparticles. scientificarchives.com The biomolecules also help to stabilize the nanoparticles and prevent their agglomeration. scientificarchives.com
| Plant Extract | Manganese Precursor | Synthesis Conditions | Resulting Nanoparticle | Average Size |
| Lemon (Citrus limon) | Manganese(II) acetate | 50°C, pH 3.4 | MnO₂ | Rod-like |
| Soapnut (Sapindus mukorossi) | MnCl₂, KMnO₄ | Room Temperature | MnO₂ | 16 nm |
| Viola betonicifolia | Manganese acetate | 40°C, pH 7.15 | MnO₂ | - |
| Black Pepper (Piper nigrum) | Manganese acetate tetrahydrate | 80°C | MnO₂ | - |
| Tinospora cordifolia | - | Co-precipitation | MnO | 20-65 nm |
| Clove (Syzygium aromaticum) | Manganese acetate (II) tetrahydrate | Room Temperature | MnO | ~4 nm |
Structural and Morphological Engineering of Manganese Ii Oxide Materials
Crystallography and Polymorphism of Manganese Oxides
Manganese is a transition metal that exhibits a remarkable diversity in its oxide forms due to its ability to exist in multiple oxidation states, primarily +2, +3, and +4. pnas.orgnih.gov This variety gives rise to a range of stoichiometric oxides, including MnO, Mn₂O₃, Mn₃O₄, and MnO₂, as well as metastable phases like Mn₅O₈. nih.govacs.org These different manganese oxides can coexist or interconvert, with the process often governed by factors like oxygen diffusion. nih.govacs.org The fundamental building block for most of these oxide structures is the MnO₆ octahedron, and the various ways these octahedra connect—by sharing edges or corners—lead to the formation of diverse crystal structures, broadly categorized into tunnel and layer structures. pnas.org
Rock Salt Structure of Manganese(II) Oxide (Manganosite)
Manganese(II) oxide (MnO), which occurs naturally as the mineral manganosite, crystallizes in the rock salt structure. wikipedia.orgwikipedia.org This structure is characterized by a face-centered cubic (FCC) lattice where both the manganese (Mn²⁺) and oxygen (O²⁻) ions are in octahedral coordination, meaning each ion is surrounded by six ions of the opposite charge. acs.orgmdpi.com The space group of this cubic structure is Fm-3m. materialsproject.org
Like many other metal monoxides, MnO is often non-stoichiometric, with its composition ranging from MnO to MnO₁.₀₄₅. acs.orgwikipedia.org Below a temperature of 118 K, MnO exhibits antiferromagnetic properties. wikipedia.org The determination of its magnetic structure in 1951 through neutron diffraction was a significant milestone, revealing that the Mn²⁺ ions form a face-centered cubic magnetic sub-lattice with ferromagnetically coupled sheets that are anti-parallel to adjacent sheets. wikipedia.org
Table 1: Crystallographic Data for Manganosite (MnO)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | wikipedia.orgmaterialsproject.org |
| Space Group | Fm-3m | acs.orgmaterialsproject.org |
| Lattice Constant (a) | 4.442 Å - 4.45 Å | acs.orgmaterialsproject.org |
| Coordination Geometry | Octahedral (Mn²⁺ and O²⁻) | acs.orgwikipedia.org |
| Mn-O Bond Length | 2.22 Å | mdpi.commaterialsproject.org |
Interconversion and Coexistence with Higher Oxidation State Manganese Oxides
Manganese(II) oxide can be interconverted with manganese oxides of higher oxidation states. For instance, the oxidation of MnO can yield manganese(III) oxide (Mn₂O₃). wikipedia.org Manganese can form several stable stoichiometric oxides, including MnO, Mn₂O₃, Mn₃O₄, and MnO₂, along with the metastable Mn₅O₈. nih.govacs.org These various oxides can coexist or transform from one form to another, a process influenced by the diffusion of oxygen. nih.govacs.org
The coexistence of different manganese oxide phases is a key feature of its chemistry. For example, hausmannite (Mn₃O₄) possesses a "normal" spinel structure, where Mn²⁺ ions are in tetrahedral sites and Mn³⁺ ions are in octahedral sites. acs.org Bixbyite, a mineral form of Mn₂O₃, can be found in hydrothermal or metamorphic deposits. pnas.org The metastable Mn₅O₈ contains both divalent and tetravalent manganese. acs.org The transformation between these oxide states is a critical aspect of manganese's role in various geological and biological processes. pnas.org For instance, in certain environments, continuous redox cycles can occur between Mn(II) and Mn(IV). nih.gov
Nanoscale Architectures of Manganese(II) Oxide
The synthesis of manganese oxide nanomaterials with controlled morphologies has garnered significant attention due to the structure-dependent properties of these materials. acs.org Various methods have been developed to fabricate diverse nanostructures, from zero-dimensional nanoparticles to complex three-dimensional assemblies. acs.orgrsc.org
Zero-Dimensional Manganese(II) Oxide Nanoparticles
Zero-dimensional (0-D) manganese oxide nanostructures, such as nanoparticles, nanooctahedrals, and nanocubes, have been successfully synthesized through methods like thermal decomposition. acs.org The morphology of these nanoparticles can be influenced by the presence of certain ions during synthesis. For example, chloride ions have been shown to assist in the formation of 0-D structures by binding to the manganese ions on the nanocrystal surface. acs.org
The co-precipitation method is another simple technique used to prepare manganese dioxide nanoparticles. ijsrst.com The size of the resulting nanoparticles can be controlled by adjusting the concentration of the precursors. ijsrst.com Various techniques, including hydrothermal methods, sol-gel processes, and chemical reduction, are employed to synthesize manganese dioxide nanoparticles with different characteristics. mdpi.comacs.org
One-Dimensional Manganese(II) Oxide Nanostructures (Nanofibers, Nanorods, Nanotubes, Nanowires)
One-dimensional (1-D) nanostructures of manganese oxides, including nanofibers, nanorods, and nanowires, are of particular interest due to their high aspect ratios. nsf.gov These structures are often synthesized via hydrothermal treatment of layered manganese oxide precursors, which can transform into tunnel structures that run along the length of the nanowire. nsf.gov
The controlled synthesis of 1-D cryptomelane-type manganese dioxide (OMS-2) nanomaterials with varying diameters has been achieved by adjusting the ratio of precursors in a reflux method. sioc-journal.cn It has been observed that certain precursors promote longitudinal growth, leading to the formation of thinner and longer nanofibers or nanowires. sioc-journal.cn Furthermore, 2D nanosheets of δ-MnO₂ can be transformed into 1D α-MnO₂ nanowires through a dissolution-recrystallization mechanism. acs.org A direct non-hydrothermal route has also been developed for synthesizing 1D nanostructured chalcogen-doped manganese oxides. nih.gov
Two-Dimensional Manganese(II) Oxide Nanosheets and Layered Systems
Two-dimensional (2D) manganese oxide nanosheets are characterized by their nanometer-scale thickness and larger lateral dimensions. nih.gov These nanosheets possess a high surface-area-to-mass ratio, which imparts unique physicochemical properties compared to their bulk counterparts. nih.govdovepress.com
The synthesis of 2D MnO₂ nanosheets can be achieved through both top-down and bottom-up approaches. The top-down method often involves the exfoliation of bulk layered manganese oxides. nih.gov Bottom-up strategies include wet chemical reactions at low temperatures. For instance, δ-MnO₂ nanosheets can be synthesized through the reaction of aqueous potassium permanganate (B83412) with ethyl acetate (B1210297). acs.org Hydrothermal methods have also been used to produce MnS nanosheets with wrinkled morphologies. rsc.org Additionally, green synthesis approaches have been employed to create mesoporous 2D Mn₂O₃ nanosheets. iwaponline.com
Design of Complex Hierarchical Manganese(II) Oxide Morphologies
The rational design and synthesis of manganese(II) oxide (MnO) with complex hierarchical morphologies have garnered significant attention due to their unique properties and potential applications in various fields. These intricate structures, built from nanoscale primary units, can offer enhanced performance by providing high surface area, improved mass transport, and synergistic effects between the constituent nanostructures. Several strategies have been developed to achieve control over the assembly of MnO into hierarchical architectures.
A prevalent method involves the use of a precursor with a pre-defined hierarchical structure. For instance, hierarchical micro/nanostructured MnO material has been successfully synthesized from a manganese carbonate (MnCO₃) precursor with an olive shape, which was initially formed through a facile one-pot hydrothermal procedure. acs.orgnih.gov The subsequent calcination of this MnCO₃ precursor under a controlled atmosphere leads to the formation of hierarchical MnO that largely retains the morphology of the precursor. acs.orgnih.gov This approach offers a straightforward pathway to complex MnO structures by controlling the morphology of the initial template.
Another effective strategy is the template-assisted hydrothermal process. In this method, a template, such as silica (B1680970) spheres, is used to direct the growth of MnO. The process typically involves dispersing the template in a solution containing a manganese precursor, followed by hydrothermal treatment to form a core-shell structure. Subsequent removal of the template, often through etching, results in hierarchical hollow MnO nanospheres with a large surface area. researchgate.net
Self-assembly of primary nanoparticles is also a key mechanism in the formation of hierarchical structures. For example, three-dimensional (3D) flower-like hierarchical spheres of manganese oxide can be prepared via a simple hydrothermal method without the use of any templates. These structures are composed of small, self-assembled nanosheets. researchgate.net The formation of such architectures is often influenced by a delicate balance of factors including reaction temperature and electrostatic interactions between the primary nanoparticles. researchgate.net
The table below summarizes various approaches to synthesizing hierarchical MnO morphologies.
| Synthesis Method | Precursor(s) | Resulting Morphology | Key Features |
| Precursor Calcination | MnCO₃ (olive-shaped) | Hierarchical micro/nanostructure | Retains precursor morphology; offers excellent lithium storage properties. acs.orgnih.gov |
| Template-Assisted Hydrothermal | KMnO₄, SiO₂ spheres | Hierarchical hollow nanospheres | Large specific surface area (253 m²/g); core-shell intermediate. researchgate.net |
| Hydrothermal Self-Assembly | - | 3D flower-like spheres | Composed of self-assembled nanosheets; template-free. researchgate.net |
| One-Step Solution Route | MnCO₃, (NH₄)₂S₂O₈ | Pine tree-like architectures | Branched nanorods on a nanowire backbone; template-free synthesis at room temperature. rsc.org |
Strategies for Control over Particle Size, Crystallinity, and Surface Area
The functional properties of manganese(II) oxide are intrinsically linked to its fundamental physical characteristics, including particle size, crystallinity, and specific surface area. Consequently, the ability to precisely control these parameters during synthesis is of paramount importance for tailoring MnO materials for specific applications. Researchers have employed a variety of strategies to achieve this control.
Thermal decomposition is a versatile method for producing monodisperse MnO nanocrystals with tight control over their properties. jove.com Key reaction parameters that can be manipulated include reaction time, temperature, the nature and ratio of reactants, and the type of inert gas used. jove.com For instance, by varying the temperature ramp rate and aging time during the thermal decomposition of manganese acetylacetonate (B107027), both the size and composition of the resulting manganese oxide nanoparticles can be tuned. nih.gov A faster temperature ramp and shorter aging time generally lead to smaller nanoparticles. nih.gov The ratio of organic solvents and stabilizers, such as oleylamine (B85491) and oleic acid, also significantly impacts the final nanoparticle properties. jove.com
Hydrothermal and solvothermal methods are widely used for the synthesis of MnO with controlled morphologies and crystallinities. scirp.orgrsc.org In these methods, the reaction temperature is a critical parameter that can be adjusted to control the morphology. dntb.gov.ua For example, hydrothermal synthesis can yield various MnO₂ nanostructures like nanorods, nanotubes, and nanocubes by simply adjusting precursor ratios, surfactants, and temperature. scirp.org While this example is for MnO₂, the principles of control often apply to MnO synthesis as well. The choice of manganese precursor, such as manganese(II) acetate or manganese(II) stearate, and the solvent can also influence the outcome of the synthesis. jove.comnih.gov Microwave-assisted solvothermal synthesis has also been shown to be an effective technique for producing crystalline MnO nanoparticles, where the dopant concentration can influence the average particle size. beilstein-journals.orgbeilstein-journals.org
The sol-gel method offers another avenue for controlling the properties of manganese oxide nanoparticles. This technique can allow for uniform mixing of reactants at a molecular level, which can be leveraged to control the morphology and particle size of the final product. acs.org The synthesis conditions and subsequent post-synthesis heat treatment, or calcination, play a crucial role in determining the microstructure, morphology, and surface area of the resulting material. rsc.org For instance, the calcination temperature has a direct effect on the crystallinity of metal oxides obtained from precursors, with higher temperatures generally leading to increased crystallinity and larger particle sizes. sapub.org
Post-synthesis treatments represent a further strategy for modifying the properties of pre-synthesized MnO. For example, ball milling is a technique that can be used to control the size and morphology of catalyst particles and introduce surface defects. rsc.org Acid leaching is another post-synthesis treatment that can create vacancies in the crystal structure, thereby altering its properties. researchgate.net
The following table details the influence of various synthesis parameters on the key physical properties of manganese(II) oxide.
| Synthesis Strategy | Parameter | Effect on Particle Size | Effect on Crystallinity | Effect on Surface Area |
| Thermal Decomposition | Temperature Ramp Rate | Faster ramp leads to smaller particles. nih.gov | - | Smaller particles generally lead to higher surface area. |
| Thermal Decomposition | Aging Time | Longer aging time can lead to larger particles. nih.gov | Longer aging can improve crystallinity. | Larger particles generally lead to lower surface area. |
| Thermal Decomposition | Reactant Ratio | Ratio of solvent to stabilizer affects size. jove.com | Can affect the resulting phase and purity. jove.com | - |
| Hydrothermal/Solvothermal | Temperature | Can be monitored to control nanorod thickness. dntb.gov.ua | Higher temperature often improves crystallinity. rsc.org | Can be tuned by controlling morphology. researchgate.net |
| Hydrothermal/Solvothermal | Precursor Choice | Different precursors can lead to different morphologies and sizes. jove.comnih.gov | Precursor type can influence the crystal phase. | - |
| Sol-Gel | Calcination Temperature | Higher temperature can lead to particle growth. | Increases with higher calcination temperature. sapub.org | Can be optimized by controlling calcination conditions. rsc.org |
| Post-Synthesis | Ball Milling | Can reduce particle size and create aggregates. rsc.org | Can induce changes in the crystal structure. | Can decrease specific surface area due to aggregation. rsc.org |
Advanced Characterization Techniques in Manganese Ii Oxide Research
Spectroscopic Analysis for Chemical Bonding and Oxidation State Determination
Spectroscopic techniques are indispensable for probing the electronic and vibrational characteristics of manganese(II) oxide.
X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local electronic structure and oxidation state of manganese in its compounds. anl.govgeoscienceworld.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, particularly at the Mn K-edge, is sensitive to the formal oxidation state of manganese. msaweb.orgfree.fr As the oxidation state increases, the main edge of the XANES spectrum shifts to higher energies. msaweb.org For MnO, the Mn K-edge spectrum provides a characteristic signature of the Mn(II) state. anl.gov
Extended X-ray Absorption Fine Structure (EXAFS) provides information about the local atomic environment, including bond distances and coordination numbers. nih.govresearchgate.net In MnO, EXAFS analysis of the Mn K-edge reveals the coordination shells around the manganese atoms, confirming the rock salt crystal structure where each Mn ion is surrounded by six oxygen atoms. researchgate.net The Fourier transform of the EXAFS spectrum shows distinct peaks corresponding to the Mn-O and Mn-Mn distances. researchgate.net
Fourier Transform-Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds. In manganese(II) oxide, the characteristic stretching vibrations of the Mn-O bond are observed in the low-frequency region of the infrared spectrum. researchgate.nete3s-conferences.org These absorption bands are a direct indicator of the formation of MnO. researchgate.net Specifically, strong peaks in the range of 400-700 cm⁻¹ are typically attributed to Mn-O stretching and bending vibrations. researchgate.netresearchgate.net For instance, peaks around 525 cm⁻¹ and 630 cm⁻¹ have been assigned to the stretching vibrations of Mn-O-Mn and Mn-O bonds, respectively. researchgate.net The precise position of these peaks can be influenced by factors such as particle size and morphology.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| Mn-O Stretching | ~500-700 | researchgate.net |
| Mn-O Bending | ~400-500 | researchgate.net |
| O-Mn-O Stretching | ~516 | ijset.in |
Raman spectroscopy is a valuable technique for identifying different polymorphs (crystal structures) of manganese oxides. While MnO typically adopts a cubic rock salt structure, Raman spectroscopy can distinguish it from other oxides like Mn₂O₃ and Mn₃O₄, which have significantly different and more complex Raman spectra. rsc.org The Raman spectrum of MnO is characterized by a main phonon mode. It is important to note that MnO₂ has a much lower Raman activity compared to other manganese oxides. rsc.org
UV-Visible absorption spectroscopy provides insights into the electronic transitions within a material and allows for the determination of its optical band gap. For manganese(II) oxide nanoparticles, absorption peaks are typically observed in the UV region, which can be attributed to the photoexcitation of electrons from the valence band to the conduction band. semanticscholar.org The position of the absorption maximum can vary with particle size and morphology. nih.govresearchgate.net The optical band gap of MnO has been reported to be around 2.8 eV to 3.7 eV, indicating its semiconducting nature. scilit.comucl.ac.ukresearchgate.net
| Property | Typical Value | Reference |
|---|---|---|
| Absorption Maximum (λmax) | 284-325 nm | nih.govresearchgate.net |
| Direct Band Gap (Eg) | ~2.8 - 3.7 eV | ucl.ac.ukresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (valence) states of the elements present on the surface of a material. tandfonline.comnih.gov For manganese(II) oxide, the Mn 2p and O 1s core level spectra are of primary interest. The binding energy of the Mn 2p₃/₂ peak for MnO is characteristically found at approximately 641.4 eV. thermofisher.com A key feature that helps distinguish MnO from other manganese oxides like Mn₂O₃ and MnO₂ is the presence of a distinct satellite feature at around 647 eV. thermofisher.comthermofisher.com The Mn 3s peak also exhibits multiplet splitting, and the magnitude of this splitting (around 6.0 eV for MnO) is diagnostic of the Mn²⁺ oxidation state. thermofisher.comthermofisher.com
| Spectral Region | Feature | Binding Energy / Splitting (eV) | Reference |
|---|---|---|---|
| Mn 2p₃/₂ | Main Peak | ~641.4 | thermofisher.com |
| Mn 2p | Satellite Feature | ~647 | thermofisher.comthermofisher.com |
| Mn 3s | Multiplet Splitting (ΔE) | ~6.0 | thermofisher.comthermofisher.com |
UV-Visible Absorption Spectroscopy for Electronic Transitions
Diffraction and Imaging Techniques for Structural and Morphological Elucidation
To fully comprehend the material properties of manganese(II) oxide, it is crucial to investigate its crystal structure and surface morphology.
X-ray Diffraction (XRD) is the primary technique used to determine the crystal structure and phase purity of manganese(II) oxide. The diffraction pattern of MnO typically corresponds to a face-centered cubic (FCC) structure, often referred to as the manganosite phase. researchgate.net The positions and intensities of the diffraction peaks are unique to this crystal structure. The lattice parameter for MnO is approximately 4.45 Å. researchgate.netmaterialsproject.org The sharpness of the diffraction peaks can also provide an indication of the crystallite size. researchgate.net In-situ XRD measurements can be used to observe phase transformations of manganese oxides at different temperatures and atmospheric conditions. beilstein-journals.orgnih.gov
Electron diffraction, often performed within a Transmission Electron Microscope (TEM), provides crystallographic information from very small areas of the sample. This technique is particularly useful for analyzing individual nanoparticles or thin films of MnO.
Imaging techniques are essential for visualizing the morphology and surface features of manganese(II) oxide at various length scales. Scanning Electron Microscopy (SEM) is used to study the surface topography and morphology of MnO powders and films, revealing features like particle shape, size distribution, and agglomeration. mdpi.com Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of individual MnO nanoparticles, their crystal lattice, and any defects. beilstein-journals.orgpnas.org Atomic Force Microscopy (AFM) is employed to obtain three-dimensional topographical images of MnO surfaces, providing quantitative data on surface roughness and grain size. mdpi.comkashanu.ac.irresearchgate.netbohrium.com For instance, AFM studies on MnO thin films have characterized their porous nanoflake structures and quantified the root mean square (rms) roughness. mdpi.com
X-ray Diffraction (XRD) for Crystallographic Phase Analysis and Crystallite Size
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystallographic structure of manganese oxides. It provides detailed information about the phase composition, lattice parameters, and crystallite size.
In the study of manganese(II) oxide, XRD patterns are compared against standard diffraction data files, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS), to identify the specific phases present. For instance, a pure face-centered cubic MnO phase, known as manganosite, is identified by its characteristic diffraction peaks, which are isostructural with NaCl. researchgate.net The absence of peaks from other phases in an XRD pattern indicates a high phase purity. researchgate.net However, in many synthesis routes, other manganese oxide phases like Mn₃O₄ (hausmannite) or Mn₂O₃ (bixbyite) can co-exist, and their presence is readily detected as additional peaks in the diffractogram. icm.edu.plosti.gov
The sharpness of the XRD peaks provides qualitative information about the crystallinity of the sample; broader peaks generally suggest a smaller average crystallite size. icm.edu.placs.org For a quantitative determination of the crystallite size, the Debye-Scherrer equation is frequently employed. This formula relates the peak broadening (full width at half maximum, FWHM) to the average crystallite size. Researchers have used this method to calculate crystallite sizes for various manganese oxides, finding sizes ranging from the nanoscale (e.g., 14 nm for Mn₃O₄, 22 nm for MnO) to larger dimensions (e.g., 55 nm for MnO). researchgate.neticm.edu.pl
Detailed analysis of XRD data, often through methods like Rietveld refinement, allows for precise determination of lattice parameters. For the cubic MnO (manganosite) phase, a lattice parameter 'a' of approximately 4.46 Å has been reported. researchgate.neticm.edu.pl For other phases, such as tetragonal Mn₃O₄, lattice parameters 'a' and 'c' have been determined to be around 5.7621 Å and 9.4696 Å, respectively. icm.edu.pl
Table 1: XRD Data for Various Manganese Oxide Phases
| Manganese Oxide Phase | Crystal System | JCPDS Card No. | Calculated Lattice Parameters (Å) | Average Crystallite Size (nm) |
| MnO (Manganosite) | Face-centered cubic | 00-075-1090 | a = 4.46 | 22 - 55 |
| Mn₃O₄ (Hausmannite) | Tetragonal | 01-080-0382 | a = 5.7621, c = 9.4696 | 14 |
| α-Mn₂O₃ (Bixbyite) | Cubic | 01-071-0636 | - | - |
| Mn₅O₈ | Monoclinic | 00-039-1218 | a = 10.40, b = 5.73, c = 4.87, β=109.6° | 22 ± 5 |
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) for Surface Morphology
Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are indispensable tools for visualizing the surface morphology and microstructure of manganese(II) oxide and other manganese oxide materials. These techniques provide direct images of the particle shape, size distribution, and aggregation state.
Studies have revealed a rich variety of morphologies for manganese oxides, which are heavily dependent on the synthesis conditions. FESEM images have shown that materials can be composed of disordered assemblies of particles forming large mesoporous aggregates. ekb.eg Specific morphologies observed include interconnected nanosheets with a petal-like appearance, nanoflakes, cubic shapes, and nanorods. ekb.egub.eduresearchgate.net For example, electrodeposited manganese oxides have shown interconnected nanosheets at an applied voltage of 0.6 V, while a finer nanoflake morphology develops at 1.0 V. ub.edu
The level of particle aggregation is also clearly depicted by SEM and FESEM. Images often show that primary nanoparticles are highly agglomerated, forming larger secondary structures. hilarispublisher.com The morphology can also be influenced by post-synthesis treatments like calcination. For instance, MnO₂ nanoparticles calcined at 700°C showed less aggregation compared to those treated at 400°C. researchgate.netacs.org FESEM analysis is crucial for understanding how synthesis parameters can be tuned to control the surface architecture of the material, which is vital for applications where surface area and porosity are key factors. bohrium.com
Transmission Electron Microscopy (TEM), High-Resolution TEM (HR-TEM), and Scanning TEM (STEM) for Nanostructure and Crystalline Arrangement
Transmission Electron Microscopy (TEM) and its advanced modes, High-Resolution TEM (HR-TEM) and Scanning TEM (STEM), offer unparalleled insight into the internal structure, crystallinity, and atomic arrangement of manganese oxide nanomaterials.
TEM analysis confirms the size and shape of individual nanoparticles, corroborating findings from SEM and XRD. scirp.org For example, TEM has been used to measure the average size of MnO nanoparticles, finding values around 34 nm, and has confirmed spherical or octahedral shapes. acs.org Nanorod morphologies, with dimensions in the nanometer range, have also been clearly visualized. jcu.edu.au
HR-TEM goes a step further by enabling the visualization of the crystal lattice itself. The appearance of well-defined lattice fringes in HR-TEM images is direct evidence of the microcrystalline nature of the particles. nih.gov These images can reveal the crystallographic orientation and identify specific crystal planes. For instance, HR-TEM has been used to identify the (400) and (202) crystal lattices in a mixed-phase Mn₂O₃/Mn₃O₄ material. osti.gov
STEM, particularly when combined with high-angle annular dark-field (STEM-HAADF) imaging, allows for atomic resolution imaging where the contrast is sensitive to the atomic number (Z-contrast). This technique is powerful for studying core/shell nanostructures and interfaces. In-situ STEM experiments have been used to observe electron beam-induced transformations in real-time, such as the reduction of Mn₃O₄ to MnO, providing a dynamic view of phase changes at the atomic level. csic.es
Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Mapping
Energy-Dispersive X-ray (EDX) Spectroscopy, often integrated with SEM or TEM, is a standard technique for determining the elemental composition of a sample. By analyzing the characteristic X-rays emitted from the sample when bombarded by an electron beam, EDX can identify the elements present and their relative abundance.
In the context of manganese(II) oxide research, EDX is primarily used to confirm the purity of the synthesized material. icontrolpollution.com The analysis should ideally show strong signals for manganese (Mn) and oxygen (O) with minimal to no peaks corresponding to impurities from precursor materials or contaminants. EDX elemental mapping can also be employed to visualize the spatial distribution of elements across a sample, which is particularly useful for analyzing doped materials or composites to ensure a homogeneous distribution of the constituent elements. icontrolpollution.com
Thermal and Thermochemical Analysis
Thermogravimetric Analysis (TG) and Synchronous Thermal Analysis (STA) for Thermal Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Synchronous Thermal Analysis (STA), which typically combines TGA with Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability and observing phase transitions in manganese oxides. TGA measures the change in mass of a sample as a function of temperature, while STA simultaneously measures both mass change and heat flow.
TGA curves for manganese oxides reveal distinct stages of mass loss or gain corresponding to specific thermal events. beilstein-journals.orgresearchgate.net A common initial weight loss below 100-150°C is typically attributed to the desorption of physically adsorbed water. nih.govresearchgate.net At higher temperatures, the thermal decomposition of manganese oxides occurs in a sequence of reduction steps, which are dependent on the atmosphere (e.g., air, inert gas) and heating rate. osti.gov For example, in an oxidizing atmosphere, Mn(II) glycolate (B3277807) precursors have been shown to decompose and oxidize to Mn₃O₄, and then further to α-Mn₂O₃ between 185°C and 450°C. beilstein-journals.org The sequence of transformations often involves MnO₂, Mn₂O₃, and Mn₃O₄, with MnO being the most reduced, stable form at very high temperatures or low oxygen partial pressures. osti.govresearchgate.net
The thermal stability of a particular manganese oxide phase can be determined by the temperature at which it begins to decompose. Some manganese oxide molecular sieves have shown high thermal stability up to 650-750°C. acs.org TGA is also sensitive to oxidation processes, which manifest as a mass increase. For instance, a slight mass increase observed between 250 and 330 °C in one study indicated the partial oxidation of Mn₃O₄ to Mn₅O₈. beilstein-journals.org
Table 2: Thermal Events in Manganese Oxides Observed by TGA/STA
| Temperature Range (°C) | Observation | Interpretation | Atmosphere |
| < 150 | Mass Loss | Evaporation of adsorbed water | Air/Inert |
| 150 - 250 | Mass Loss | Decomposition of organic precursors and oxidation to Mn₃O₄ | O₂/Ar |
| 250 - 330 | Mass Increase (0.54%) | Partial oxidation of Mn₃O₄ to Mn₅O₈ | O₂/Ar |
| 271 - 416 | Sharp Mass Loss (59.18%) | Decomposition of polymer matrix in a composite | - |
| 416 - 592 | Mass Loss | Decomposition of α-Mn₂O₃ nanoparticles in a composite | - |
| > 1073 | Decomposition | Reduction of Mn₃O₄ to MnO | High Pressure |
Differential Scanning Calorimetry (DSC) for Reaction Energetics
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify the energy changes associated with phase transitions, chemical reactions, and other thermal processes.
DSC data for manganese oxides show distinct exothermic and endothermic peaks. Exothermic peaks (releasing heat) are often associated with crystallization or oxidation reactions. beilstein-journals.orgsmf.mx For example, an exothermic peak at 270°C, accompanying a mass gain in TGA, confirmed the energetic favorability of the oxidation of Mn₃O₄ to Mn₅O₈. beilstein-journals.org Another exothermic event observed around 502°C in a separate study was linked to a phase transformation involving a 3.2% mass loss. osti.gov
Endothermic peaks (absorbing heat) typically signify decomposition or melting processes. osti.gov In the thermal analysis of manganese oxide nanoparticles, endothermic troughs were observed at 1010°C and 1192°C. The first was associated with a 2.0% mass loss, indicating a reduction reaction (likely Mn₂O₃ to Mn₃O₄), while the second, with no mass change, was attributed to melting. osti.gov DSC is therefore a powerful tool for understanding the energetics of the various transformations that manganese oxides can undergo upon heating. uj.edu.plnih.gov
Surface and Porosity Characterization
The surface properties and porosity of manganese(II) oxide (MnO) materials are critical determinants of their performance in various applications, including catalysis, energy storage, and environmental remediation. Advanced characterization techniques provide detailed insights into these features.
Brunauer-Emmett-Teller (BET) Surface Area and Porosity Analysis
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. It involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption-desorption isotherms, researchers can calculate the surface area, pore volume, and pore size distribution.
Research has demonstrated that the surface area of manganese oxide nanoparticles can vary significantly depending on the synthesis method and subsequent treatments. For instance, MnO nanoparticles synthesized by different methods have exhibited a range of specific surface areas. The precipitation method has been used to produce manganese oxide nanoparticles with a specific surface area of 57.449 m²/g, a pore volume of 0.2454 cm³/g, and an average pore diameter of 6.95 nm. annalsofrscb.ro In another study, MnO nanoparticles synthesized via a different route showed an average size of 17 ± 4 nm and a specific surface area of 38.2 ± 0.1 m² g⁻¹. mdpi.com
The morphology of the material also plays a crucial role. For example, mesoporous δ-MnO₂ has been synthesized with a high surface area of 198 m²/g and a pore volume of 0.36 cm³/g. acs.org The table below summarizes BET analysis findings from various studies on different forms of manganese oxides, highlighting the diversity in their surface properties.
Table 1: BET Surface Area and Porosity Data for Various Manganese Oxides
| Manganese Oxide Type | Synthesis/Treatment | Specific Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Size (nm) |
|---|---|---|---|---|
| MnO₂ Nanoparticles | Precipitation Method | 57.449 annalsofrscb.ro | 0.2454 annalsofrscb.ro | 6.95 annalsofrscb.ro |
| MnO Nanoparticles | Not Specified | 38.2 mdpi.com | Not Reported | Not Reported |
| α-MnO₂ Nanostructures | Hydrothermal (various times) | 35 - 110 nih.gov | Not Reported | Not Reported |
| δ-MnO₂ | Mesoporous Synthesis | 198 acs.org | 0.36 acs.org | Not Reported |
| α-MnO₂ | Nanoneedles (Broccoli Extract) | 161 nih.gov | Not Reported | ~10 nih.gov |
| Various MnO₂ Polymorphs | Varied Synthesis | α: 97.5, β: 14.2, γ: 71.4, δ: 270.8, λ: 36.6 rsc.org | Not Reported | Not Reported |
Zeta Potential Measurements for Surface Charge Properties
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. The measurement is based on the electrophoretic mobility of the particles in an electric field. The isoelectric point (IEP), the pH at which the zeta potential is zero, is a critical parameter for understanding the surface chemistry of manganese oxides.
The surface charge of manganese oxides is highly dependent on the pH of the surrounding medium and the specific crystalline phase of the oxide. For different manganese oxides, the IEP values vary significantly. For instance, studies have reported IEP values of <5.1 for MnO₂, 7.6–9.0 for α-Mn₂O₃, and 3.3–5.2 for Mn₃O₄. oup.comoup.com The negative surface charge observed for MnO₂ across a wide pH range (3 to 10) is often attributed to Mn vacancies or substitutions of Mn³⁺ for Mn⁴⁺ in the lattice structure. nih.gov
The zeta potential of MnO₂ nanosheets in deionized water has been measured at -37 mV, indicating good colloidal stability due to electrostatic repulsion. nih.gov However, in salt-containing media, this stability can be compromised as the zeta potential increases. nih.gov The table below presents zeta potential and isoelectric point data for various manganese oxide systems.
Table 2: Zeta Potential and Isoelectric Point (IEP) of Manganese Oxides
| Manganese Oxide System | Medium/Conditions | Zeta Potential (mV) | Isoelectric Point (pH) |
|---|---|---|---|
| MnO₂ Nanosheets | Nanopure Water | -37 nih.gov | Not Reported |
| MnO₂ (2D) | Salt-containing Media | ~ -20 nih.gov | Not Reported |
| MnO₂ (various polymorphs) | pH 3 to 10 | Negative across range nih.gov | < 5.1 oup.comoup.com |
| α-Mn₂O₃ | Aqueous Solution | Not Reported | 7.6 - 9.0 oup.comoup.com |
| Mn₃O₄ | Aqueous Solution | Not Reported | 3.3 - 5.2 oup.comoup.com |
| Manganese Oxide Film Coated Clinoptilolite | Aqueous Solution | Not Reported | 2.36 nih.gov |
Magnetic Characterization of Manganese(II) Oxide Systems
Manganese(II) oxide is an antiferromagnetic material at low temperatures, and its magnetic properties can be influenced by factors such as particle size, morphology, and the presence of other phases.
SQUID Magnetometry for Magnetic Susceptibility and Ordering Phenomena
A Superconducting Quantum Interference Device (SQUID) magnetometer is an extremely sensitive instrument used to measure weak magnetic fields. It is instrumental in characterizing the magnetic properties of materials like MnO, including their magnetic susceptibility and magnetic ordering phenomena.
MnO adopts a rock salt crystal structure and is known to be antiferromagnetic below its Néel temperature (Tₙ) of approximately 118 K. wikipedia.org Neutron diffraction studies were pivotal in first determining its magnetic structure, revealing ferromagnetically coupled sheets of Mn²⁺ ions that are arranged anti-parallel to adjacent sheets. wikipedia.org
SQUID magnetometry studies on nanostructured manganese oxides have revealed complex magnetic behaviors. For instance, in mesoporous manganese oxide materials, a combination of SQUID magnetometry and other techniques has identified the presence of a secondary Mn₃O₄ phase, which is ferrimagnetic with a Curie temperature of about 43 K. osti.gov This can lead to phenomena such as exchange bias, which occurs at the interface between a ferromagnetic (or ferrimagnetic) and an antiferromagnetic phase. osti.gov
The magnetic behavior of MnO nanoparticles can also exhibit superparamagnetism. researchgate.net Magnetization measurements often involve zero-field-cooled (ZFC) and field-cooled (FC) protocols. In ZFC measurements, a cusp at a specific temperature can indicate the blocking temperature of superparamagnetic nanoparticles or the Néel temperature of an antiferromagnetic phase. osti.gov For example, a distinct cusp at 22 K has been observed in the ZFC curve of certain nanostructured manganese oxide samples. osti.gov
Table 3: Magnetic Properties of Manganese Oxide Systems from SQUID Magnetometry
| Material System | Magnetic Phenomenon | Key Temperatures |
|---|---|---|
| Bulk MnO | Antiferromagnetic Ordering | Néel Temperature (Tₙ) ≈ 118 K wikipedia.org |
| Nanostructured Mesoporous Manganese Oxide (UCT-1) | Antiferromagnetic (α-Mn₂O₃ phase) and Ferrimagnetic (Mn₃O₄ second phase) | Tₙ ≈ 80 K (for α-Mn₂O₃), Tₙ ≈ 43 K (for Mn₃O₄) osti.gov |
| Nanostructured Mesoporous Manganese Oxide (UCT-1, 250 °C) | Weak Magnetic Component | Cusp in ZFC curve at 22 K osti.gov |
| Mn₃O₄ Polycrystals | Paramagnetic to Ferrimagnetic Ordering | Néel Temperature (Tₙ) = 42 K aip.org |
| MnO Nanoparticles | Superparamagnetism, Magnetic Hysteresis | Blocking temperature below which hysteresis occurs researchgate.net |
Theoretical and Computational Studies of Manganese Ii Oxide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) has been extensively utilized to investigate the ground-state properties of manganese oxides, including MnO. aps.orgresearchgate.net DFT calculations, particularly those employing hybrid functionals like PBE0 and HSE, have shown to provide a more accurate and consistent description of the structural, electronic, and magnetic properties of these compounds compared to standard functionals like PBE. aps.org For MnO, DFT calculations have successfully predicted its insulating, antiferromagnetically ordered, and rhombohedrally distorted B1 structure as the most stable phase, which aligns with experimental findings. researchgate.net These studies yield valuable data on lattice parameters, band gaps, and magnetic moments. researchgate.net
DFT is also a powerful tool for exploring reaction mechanisms on manganese oxide surfaces. For instance, in the context of catalytic oxidation, DFT calculations have been used to evaluate reaction pathways. acs.orgcolostate.edu These calculations can determine the energetics of reactant adsorption, transition states, and product desorption, thereby distinguishing between different mechanisms like the Langmuir–Hinshelwood and Mars–van Krevelen pathways on different crystal facets of manganese oxides. acs.org Furthermore, DFT has been employed to study the reactions of manganese oxide clusters with various molecules, providing insights into gas-phase catalytic processes at a molecular level. colostate.eduresearchgate.netresearchgate.net
Table 1: Comparison of DFT Functionals for Predicting MnO Properties This table provides a qualitative comparison of the performance of different DFT functionals in predicting various properties of manganese(II) oxide.
| Property | PBE | PBE+U | Hybrid Functionals (PBE0, HSE) |
|---|---|---|---|
| Structural Properties | Reasonable | Overestimates equilibrium volumes | Good agreement with experiment |
| Electronic Properties | Often inaccurate (e.g., metallic instead of insulating) | Can open a band gap, but depends on U parameter | Predicts insulating character, good band gap agreement |
| Magnetic Properties | Qualitatively correct | Satisfactory results | Good agreement with experiment |
| Formation Energies | Less accurate | Satisfactory results | More consistent and accurate |
Data sourced from multiple theoretical studies. aps.orgresearchgate.net
Computational Modeling of Manganese(II) Oxidation and Precipitation Kinetics
Computational models are crucial for understanding the kinetics of Mn(II) oxidation and subsequent precipitation of manganese oxides. Kinetic studies often reveal that the oxidation of Mn(II) can follow complex reaction orders and is influenced by factors such as pH and the presence of oxidants. nih.gov Artificial neural network (ANN) models have been successfully applied to predict Mn(II) oxidation rates under various experimental conditions, demonstrating high consistency between predicted and actual data. nih.gov These models highlight the significant influence of parameters like initial oxidant concentration and pH on the oxidation efficiency. nih.gov
The precipitation of manganese oxides from Mn(II) solutions is often an autocatalytic process, where the initially formed manganese oxide particles catalyze further oxidation. tandfonline.comcabidigitallibrary.org Kinetic modeling of this process involves developing a system of ordinary differential equations (ODEs) that describe the different reaction steps, including the initial formation of manganese oxide nuclei and the subsequent autocatalytic surface reactions. tandfonline.comtandfonline.com Numerical solutions to these ODE systems can be fitted to experimental data to validate proposed reaction mechanisms. tandfonline.com These models can also account for competing reactions, such as the redissolution of manganese oxide precipitates under certain conditions. tandfonline.com
Thermodynamic Stability and Redox Behavior of Manganese(II) Oxide Species in Aqueous Media
The thermodynamic stability and redox behavior of manganese(II) oxide and related aqueous species are fundamental to understanding its environmental fate and reactivity. The stability of manganese oxides is influenced by factors such as particle size, surface hydration, and the presence of other ions. nih.govacs.org For instance, at the nanoscale, differences in surface energy can shift phase equilibria, favoring more reduced oxide phases with lower surface energies. nih.gov The presence of water can also trigger rapid and reversible redox transformations between different manganese oxide phases at room temperature. nih.gov
In aqueous solutions, the redox chemistry of manganese is complex, involving multiple oxidation states (Mn(II), Mn(III), and Mn(IV)). tandfonline.comcaltech.edu The oxidation of aqueous Mn(II) is a key process, and while thermodynamically favorable with oxygen, it is often kinetically slow. researchgate.netuoa.gr The process can proceed through one-electron transfer steps, potentially forming soluble or solid-phase Mn(III) intermediates. tandfonline.com The stability of these Mn(III) species is highly dependent on the presence of complexing ligands in the solution. caltech.edu The redox potential of manganese oxides can be tuned by their average oxidation state, which in turn affects their reactivity towards other substances. mdpi.com
Table 2: Key Factors Influencing Thermodynamic Stability and Redox Behavior of Mn Species This table summarizes the primary factors that affect the stability and redox reactions of manganese oxides and aqueous manganese ions.
| Factor | Influence on Thermodynamic Stability | Influence on Redox Behavior |
|---|---|---|
| Particle Size (Nanoscale) | Lower surface energy phases (e.g., Mn3O4) are favored at smaller particle sizes. nih.govacs.org | Can shift redox phase equilibria. nih.gov |
| Hydration/Water Activity | Can induce reversible phase transformations between different manganese oxides. nih.gov | Affects surface reactivity and can promote redox reactions. nih.gov |
| pH | Affects the speciation of aqueous manganese and the surface charge of manganese oxides. usgs.gov | Strongly influences the rate of Mn(II) oxidation. nih.govuoa.gr |
| Presence of Ligands | Can stabilize aqueous Mn(III) species. caltech.edu | Can alter the mechanism and rate of Mn(II) oxidation. tandfonline.com |
| Average Oxidation State (AOS) | Higher AOS generally corresponds to different crystal structures. pnas.org | Directly correlates with the redox potential of the manganese oxide. mdpi.com |
Insights into Surface Phenomena and Interactions through Computational Approaches
Computational methods provide a molecular-level understanding of surface phenomena and interactions at manganese oxide interfaces. These approaches are critical for interpreting experimental observations and predicting the behavior of these materials in various applications. bath.ac.ukaip.org DFT calculations can be used to determine the surface energies of different crystal facets, which in turn allows for the prediction of the equilibrium crystal morphology through Wulff constructions. bath.ac.uk
These computational studies have also shed light on the role of surface defects, such as oxygen vacancies, in enhancing the reactivity of manganese oxide surfaces. bath.ac.uk For instance, the presence of oxygen vacancies can lower the energy barrier for certain catalytic reactions. bath.ac.uk Furthermore, computational models can simulate the adsorption of molecules and ions onto manganese oxide surfaces, providing insights into the binding mechanisms and the influence of the surface structure on adsorption processes. mdpi.comresearchgate.net The combination of in situ experimental measurements and computational studies is a powerful approach for understanding the dynamic transformations that occur at the solid-liquid interfaces of manganese oxide nanoparticles. aip.org
Catalytic Applications of Manganese Ii Oxide
Electrocatalysis with Manganese(II) Oxide Materials
Manganese oxide-based materials are promising electrocatalysts for critical energy-related reactions, such as the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are central to technologies like water electrolyzers and metal-air batteries. mdpi.com
The oxygen evolution reaction is a key process in water splitting for hydrogen production. rsc.org Manganese oxides are explored as cost-effective alternatives to precious metal catalysts like iridium and ruthenium oxides. acs.org The catalytic activity of manganese oxides is closely linked to the presence of Mn³⁺ ions and the material's crystal structure. rsc.org
Research has shown that electrodeposited manganese oxide films (MnOx) can be "activated" to enhance their OER performance. This activation process involves a phase change from an initial birnessite-like MnOx (δ-MnO₂) to a more active, disordered phase. This transformation is believed to proceed through a hausmannite-like intermediate (α-Mn₃O₄), a mixed-valence oxide containing Mn(II) and Mn(III), which is formed by the comproportionation of δ-MnO₂ with cathodically generated Mn(OH)₂. acs.orgosti.gov Subsequent anodic conditioning leads to a highly active catalyst. acs.org This self-healing process, where catalyst dissolution is offset by redeposition, allows for functional stability even in acidic conditions. nih.gov
The performance of different manganese oxide structures for OER has been compared, with studies indicating that α-MnO₂ types often exhibit higher activity than other crystal structures or lower oxidation state oxides. d-nb.info
| Catalyst Material | Electrolyte (pH) | Tafel Slope (mV/decade) | Performance Metric | Reference |
|---|---|---|---|---|
| Activated MnOx | Neutral (pH 7.0) | ~70 | Lower slope indicates improved kinetics vs. unactivated (~120 mV/dec). | acs.org |
| Activated MnOx | Acidic (pH 2.5) | ~90 | Current density at 600 mV overpotential is 2 orders of magnitude higher than original MnOx. | acs.orgosti.gov |
| Cryptomelane (α-(K)MnO₂) | Alkaline | Not specified | Reached a current density of 10 mA/cm² at 1.77 V. | d-nb.info |
| MnOx Film | Alkaline | ~60 | Mechanism shows inverse first-order dependence on proton concentration. | nih.gov |
The oxygen reduction reaction (ORR) is a critical cathodic reaction in fuel cells and metal-air batteries. While platinum-based materials are highly efficient, their cost and scarcity limit widespread use. frontiersin.org Manganese oxides have emerged as promising, low-cost ORR catalysts. frontiersin.org However, they often suffer from poor electronic conductivity. mdpi.com
To overcome this, researchers have developed composite materials. One study detailed a xerogel-derived catalyst where MnO nanoparticles were anchored on N-doped carbon (MnO/N-CC). mdpi.com This approach addresses the poor conductivity of the oxide. Electrochemical analysis in an alkaline electrolyte (0.1 M KOH) showed that the MnO/N-CC catalyst facilitates a direct 4-electron pathway for oxygen reduction to water, which is more desirable for energy efficiency than the 2-electron pathway that produces peroxide. mdpi.com The performance of this MnO-based catalyst was found to be comparable to the commercial Pt/C benchmark.
| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (E₁/₂) (V vs. RHE) | Electron Transfer Number (n) | Reference |
|---|---|---|---|---|
| MnO/N-CC-5 | ~0.92 | ~0.82 | 3.95 | mdpi.com |
| Pt/C (10 wt. %) | ~0.96 | ~0.83 | 3.98 | mdpi.com |
| N-Doped Carbon (N-CC) | ~0.84 | ~0.71 | 3.61 | mdpi.com |
| 3D MnO₂@Ni-pc | 1.04 | 0.89 | ~3.4 | frontiersin.org |
Oxygen Evolution Reaction (OER) Electrocatalysis by Manganese(II) Oxide-Derived Materials
Heterogeneous Catalysis for Organic Reactions
Manganese(II) oxide and related compounds serve as robust heterogeneous catalysts for various organic transformations, including the degradation of environmental pollutants and the synthesis of complex organic molecules.
Manganese oxides are powerful oxidizing agents capable of degrading a wide array of organic contaminants found in water and soil, such as phenols, antibiotics, and pesticides. rsc.orgtandfonline.com The oxidation process occurs on the surface of the oxide, where the manganese, typically in a higher oxidation state (Mn(IV) or Mn(III)), is reduced to Mn(II) as the organic compound is oxidized. copernicus.org The reactivity is influenced by environmental conditions like pH. rsc.orgresearchgate.net
Studies have evaluated the effectiveness of manganese oxides for treating trace organic contaminants in urban stormwater. nih.gov Research using birnessite (a layered manganese oxide) demonstrated varying reactivity towards different pollutants.
| Contaminant | Reactivity Class | Notes | Reference |
|---|---|---|---|
| Bisphenol A | Highly Reactive | Products included ring-cleavage products. | nih.gov |
| Diuron | Moderately Reactive | Partially dechlorinated products were observed. | nih.gov |
| Tris(2-chloro-1-propyl)phosphate | Unreactive | No significant degradation observed. | nih.gov |
| Phenols | Reactive | Oxidation rates depend on pH and oxide surface area. | rsc.org |
| Anilines | Reactive | Used as model compounds to study oxidation mechanisms. | rsc.org |
Formaldehyde (B43269) (HCHO) is a common indoor air pollutant that poses significant health risks. Catalytic oxidation is an effective method for converting HCHO into less harmful carbon dioxide and water at room temperature. mdpi.com Manganese oxides, particularly MnO₂, are highly effective for this purpose. semanticscholar.orgrsc.org
The catalytic performance is highly dependent on the crystal structure of the manganese oxide. rsc.org Studies comparing different polymorphs (α-, β-, γ-, and δ-MnO₂) found that δ-MnO₂ exhibited the highest activity, achieving complete HCHO conversion at 80 °C. rsc.org This superior performance is attributed to its layered structure and the high concentration of surface-active oxygen species. rsc.orgacs.org Increasing the specific surface area and the amount of surface-active oxygen can significantly boost the adsorption and degradation of formaldehyde. acs.org
| Catalyst | Temperature for 100% HCHO Conversion | Key Finding | Reference |
|---|---|---|---|
| δ-MnO₂ | 80 °C | Best activity among the four main polymorphs. | rsc.org |
| α-MnO₂ | 125 °C | Activity linked to tunnel structure. | rsc.org |
| γ-MnO₂ | 150 °C | Moderate activity. | rsc.org |
| β-MnO₂ | 200 °C | Lowest activity of the four polymorphs. | rsc.org |
| MnOₓ-S-A (acid-treated) | Room Temperature | Completely removed ~1 ppm HCHO in 1.25 hours (static test) due to high surface area (273 m²/g). | acs.org |
Manganese is an attractive element for catalysis in organic synthesis due to its low toxicity and versatile redox chemistry. researchgate.net Catalysts derived from manganese(II) precursors have been successfully employed in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product.
One example is the synthesis of propargylamines via a KA² (ketone-alkyne-amine) coupling reaction. Research has demonstrated that a manganese catalyst can effectively facilitate this solvent-free, three-component reaction, with proposed mechanisms proceeding via a manganese phenylacetylide intermediate. diva-portal.org
In another application, manganese(II) acetate (B1210297) has been used as a precursor in three-component systems with 4-nitrobenzoic acid and pyridine (B92270) N-oxide. acs.org Depending on the reaction conditions, these components can self-assemble to form either discrete molecular complexes or coordination polymers, showcasing the utility of Mn(II) in directing the synthesis of complex supramolecular structures. acs.org
Catalytic Decomposition of Formaldehyde and Other Volatile Organic Compounds
Mechanistic Investigations of Catalytic Pathways on Manganese(II) Oxide Surfaces
The catalytic efficacy of manganese(II) oxide (MnO) is deeply rooted in the complex mechanisms occurring at its surface. Mechanistic studies, combining advanced spectroscopic techniques and computational modeling, have begun to unravel the intricate pathways through which MnO facilitates various chemical transformations. A central theme in its catalytic cycle is the dynamic role of manganese's multiple oxidation states and the nature of the active sites on the catalyst surface.
Investigations into reactions such as water oxidation and hydrocarbon activation reveal that the Mn(II) state often serves as a precursor to higher oxidation states, which act as the primary catalytic centers. The surface of MnO nanoparticles provides a platform for a sequence of electron and proton transfer events that generate highly reactive intermediates.
For instance, in the electrocatalytic oxidation of water, partially oxidized MnO nanoparticles exhibit a unique mechanistic behavior compared to bulk manganese oxides. acs.org Integrated in situ spectroscopic and electrokinetic analyses have demonstrated that upon application of an electrochemical potential, Mn(II) on the nanoparticle surface is oxidized. acs.orgnih.gov This process leads to the stable generation of Mn(III) species via a proton-coupled electron transfer pathway. acs.orgnih.gov Crucially, for these nanosized catalysts, the oxidation of Mn(II) to Mn(III) is not the rate-determining step. acs.org Further oxidation generates Mn(IV)=O species, which are identified as key reaction intermediates responsible for the oxygen evolution reaction. acs.orgjkcs.or.kr This sequential oxidation from Mn(II) to Mn(IV) underscores the redox-active nature of the MnO surface during catalysis. acs.org
Similarly, in the partial oxidation of light alkanes like methane (B114726), MnO is an active catalyst. osti.gov Studies combining experimental work and Density Functional Theory (DFT) calculations propose a mechanism where the catalytic cycle is initiated by the activation of Mn(II) by dioxygen. osti.gov This leads to the formation of a Mn(III) hydroxo intermediate, which is responsible for the cleavage of a methane C-H bond. osti.gov The subsequent steps involve the rebound of the methyl radical to form the product and the regeneration of the initial Mn(II) complex, completing the catalytic loop. osti.gov
The table below summarizes key findings from mechanistic studies on MnO surfaces, highlighting the identified intermediates and the advanced techniques used for their characterization.
Table 1: Spectroscopic and Computational Evidence for Catalytic Intermediates on MnO Surfaces
| Reaction | Catalyst System | Identified Intermediates/Key Species | Characterization Technique(s) | Finding | Reference(s) |
|---|---|---|---|---|---|
| Water Oxidation | Partially oxidized MnO nanoparticles | Mn(III) species, Mn(IV)=O | In situ Raman Spectroscopy, In situ UV-vis, X-ray Absorption Spectroscopy, Electrokinetic analysis | Mn(II) is oxidized to stable Mn(III) and then to the active Mn(IV)=O intermediate. The Mn(II) to Mn(III) step is not rate-determining. | acs.orgnih.govjkcs.or.krnih.gov |
| Methane Partial Oxidation | MnO in trifluoroacetic acid | Mn(III) hydroxo intermediate | Experimental studies, Density Functional Theory (DFT) | The cycle involves the activation of Mn(II) to a Mn(III) intermediate that cleaves the C-H bond, followed by regeneration of Mn(II). | osti.gov |
| CO₂ Hydrogenation | Ru/(TiOx)MnO | Active hydrogen species on MnO surface | In situ studies, Kinetic data, Theoretical modeling | The MnO support facilitates hydrogen spillover, creating active sites for CO₂ reduction. | researchgate.net |
| CO Activation | MnO/Co(0001) | CHO intermediate | Density Functional Theory (DFT), Kinetic Monte Carlo (kMC) | MnO addition stabilizes transition states and reduces the reaction barrier for CO dissociation. | researchgate.net |
| CO₂ Adsorption | MnO (100) surface with oxygen vacancy | Activated CO₂ | Hybrid QM/MM embedded-cluster approach (DFT) | Neutral oxygen vacancies on the MnO surface strongly adsorb and activate CO₂ molecules by transferring electrons. | acs.org |
The elementary steps proposed for different catalytic reactions on manganese(II) oxide surfaces are detailed in the following table, providing a clearer view of the reaction pathways.
Table 2: Proposed Key Mechanistic Steps in MnO-Catalyzed Reactions
| Reaction | Proposed Mechanistic Pathway | Key Elementary Steps | Reference(s) |
|---|---|---|---|
| Water Oxidation | Sequential Oxidation Pathway | 1. Oxidation of surface Mn(II) to Mn(III) via proton-coupled electron transfer.2. Further oxidation to form Mn(IV)=O intermediates.3. O-O bond formation involving the Mn(IV)=O species.4. Release of O₂ and regeneration of the active site. | acs.orgnih.govjkcs.or.kr |
| Methane Partial Oxidation | Molecular Mn Catalytic Cycle | 1. Activation of Mn(II) species by O₂.2. Formation of a Mn(III) hydroxo intermediate.3. C-H bond activation of methane by the Mn(III) species.4. Product formation (e.g., methyl trifluoroacetate) and regeneration of the Mn(II) catalyst. | osti.gov |
These mechanistic investigations collectively demonstrate that the surface of manganese(II) oxide is not static but a dynamic environment. The catalytic pathways are dictated by the facile redox transitions between Mn(II), Mn(III), and Mn(IV), the presence of surface defects like oxygen vacancies, and its interaction with other catalyst components when used as a support. acs.orgresearchgate.net Understanding these intricate pathways at an atomic level is crucial for the rational design of more efficient and selective MnO-based catalysts.
Environmental Remediation Applications of Manganese Ii Oxide
Adsorption and Immobilization of Heavy Metal Ions
Manganese(II) oxide-based materials have demonstrated considerable efficacy in sequestering a range of heavy metal ions from aqueous solutions. The mechanisms of removal are multifaceted, involving surface adsorption, ion exchange, and in some cases, incorporation into the crystal lattice of newly formed mineral phases.
Manganese oxides, in general, are recognized for their high affinity for lead (Pb) and cadmium (Cd) ions. While much of the research has centered on manganese dioxide (MnO₂), the role of manganese(II) is crucial, particularly in the formation of reactive manganese oxide phases. For instance, in manganese-modified biochar, the presence of MnO, alongside MnO₂, has been identified through X-ray photoelectron spectroscopy (XPS) analysis. This composite material showed enhanced removal of Pb and Cd. The mechanism involves the conversion of MnO and MnO₂ to MnOOH, which increases the surface hydroxyl groups available for binding metal ions. mdpi.com
The interaction between Mn(II) ions and other manganese oxides can also enhance the removal of heavy metals. In co-precipitation processes, Mn(II) can be oxidized to Mn(III), which then forms complexes with ions like Cd(II). chemrxiv.orgnih.gov Furthermore, composites of hydrated manganese oxide (HMO) and biochar have proven effective in sequestering Pb(II) and Cd(II) across a wide pH range. springerprofessional.dechemrxiv.org The embedded HMO nanoparticles are key to capturing the metal cations through inner-sphere complexation. springerprofessional.dechemrxiv.org
| Adsorbent Material | Target Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| Manganese oxide-coated zeolite | Pb(II) | 38 | geoscienceworld.org |
| Manganese oxide-coated zeolite | Cd(II) | Not specified | geoscienceworld.org |
| FeNi₃@MnO₂ core-shell | Pb(II) | 129.2 | researchgate.netacs.org |
| FeNi₃@MnO₂ core-shell | Cd(II) | 127.8 | researchgate.netacs.org |
| Hydrous manganese dioxide (HMO) | Pb(II) | 475.4 | researchgate.net |
| Hydrous manganese dioxide (HMO) | Cd(II) | 140.3 | researchgate.net |
| Manganese-modified biochar (BC-Mn) | Pb(II) | 214.38 (single metal) | mdpi.com |
| Manganese-modified biochar (BC-Mn) | Cd(II) | 165.73 (single metal) | mdpi.com |
The removal of nickel (Ni) and cobalt (Co) by manganese oxides involves both adsorption and isomorphic substitution. In the case of δ-MnO₂, Ni and Co can be integrated into the mineral's structure by replacing Mn⁴⁺ in its layers. rsc.org Research on manganese oxide-coated sediments has shown that while Ni uptake is primarily an equilibrium adsorption process, Co uptake is continuous and enhanced by the presence of both existing and newly formed manganese oxides. nih.gov A significant portion of Co(II) is oxidized to Co(III) and likely incorporated into the manganese oxide structure. nih.gov
Studies on δ-MnO₂ have shown that at a pH of 7, the removal rate for Ni(II) can exceed 80%. rsc.org The adsorption capacity for Co(II) on birnessite, a type of manganese oxide, significantly increases at a pH of 7.5. rsc.org The presence of Mn(II) can influence these processes; for instance, at a pH of 7.5, Mn(II) can facilitate the reductive transformation of isomorphically substituted Co(III) in δ-MnO₂, leading to the formation of feitknechtite containing Co(II). rsc.org Isomorphic substitution of Mn(III) by Co(III) has been observed in the layered structures of manganese oxides. researchgate.net
| Adsorbent Material | Target Ion | Removal Efficiency/Adsorption Capacity | Conditions | Reference |
| δ-MnO₂ | Ni(II) | >80% removal | pH 7 | rsc.org |
| Birnessite | Co(II) | ~280 µmol/0.1 g | pH 7.5 | rsc.org |
| δ-MnO₂ | Co²⁺ and Ni²⁺ | >80% adsorption rate | pH 7, 80°C | nih.govresearchgate.net |
| Manganese oxide-coated zeolite | Co(II) | 7.9 mg/g | 200 mg/L initial concentration | geoscienceworld.org |
| Manganese oxide-coated zeolite | Ni(II) | 7.9 mg/g | 200 mg/L initial concentration | geoscienceworld.org |
Manganese oxides are effective in the attenuation of arsenic (As), primarily through the oxidation of the more mobile and toxic arsenite (As(III)) to the less mobile and less toxic arsenate (As(V)), followed by adsorption of the arsenate. Manganese oxides have a high capacity for As(III) oxidation. mdpi.com While specific data for MnO is limited, manganese-modified biochar, which contains MnO, has been shown to be effective in the simultaneous immobilization of As, Pb, and Cd. mdpi.com XPS analysis of this material revealed that the adsorption of As facilitated the conversion of MnO₂ and MnO to MnOOH, which in turn enhanced the removal of Cd. mdpi.com
Information regarding the specific role of manganese(II) oxide in the attenuation of selenium (Se) and thallium (Tl) is less documented in readily available literature, which tends to focus on manganese oxides with higher oxidation states for the removal of these metalloids. clu-in.org However, the general reactivity of manganese oxides suggests a potential for interaction with Se and Tl species.
Removal of Nickel (Ni) and Cobalt (Co) via Adsorption and Isomorphic Substitution
Degradation and Transformation of Organic Pollutants
Manganese(II) oxide and its derivatives also serve as catalysts in the degradation of a variety of organic pollutants. These processes often involve advanced oxidation processes (AOPs) where the manganese oxide material facilitates the generation of highly reactive radicals.
Manganese oxides are known to be potent oxidants of phenolic compounds. researchgate.netwisc.edu The degradation process involves the formation of phenoxyl radicals, which can then undergo further polymerization or breakdown into smaller molecules. The efficiency of this degradation is influenced by factors such as pH and the presence of other ions. researchgate.net For example, the presence of dissolved oxygen can inhibit phenol (B47542) degradation by promoting the reoxidation of reduced Mn(II) to Mn(III) on the surface of δ-MnO₂, which can block reactive sites. nih.gov
Similarly, manganese oxides can oxidize aromatic amines. acs.org The mechanism is thought to involve the formation of a surface complex followed by electron transfer from the amine to the manganese oxide. acs.org Studies have shown that manganese dioxide (MnO₂) is a relevant oxidant for the natural attenuation of aromatic amines in soils and groundwater. osti.gov
Manganese oxides have been successfully employed in the degradation of various dyes. One study reported that among different manganese oxides, Mn₃O₄ was superior to MnO, Mn₂O₃, and MnO₂ for the degradation of methylene (B1212753) blue in a Fenton-like process. researchgate.net This suggests that the valence state of manganese plays a crucial role in the catalytic activity. Another study using a bimetallic Fe-Mn oxide catalyst (Fe₂O₃-Mn₂O₃) demonstrated a 96% removal efficiency for Rhodamine B dye. mdpi.com
The removal of endocrine-disrupting chemicals (EDCs) has also been achieved using manganese oxides. For instance, manganese dioxide has been shown to effectively remove steroid estrogens like estrone (B1671321) (E1), 17β-estradiol (E2), estriol (B74026) (E3), and 17α-ethinylestradiol (EE2) from water through oxidative processes. researchgate.net A Fe-Mn binary oxide demonstrated a removal efficiency of approximately 96% for EE2 within 30 minutes. rsc.org The mechanism involves both adsorption and oxidation on the manganese oxide surface. rsc.org
Abiotic Transformation of Polycyclic Aromatic Hydrocarbons (PAHs) and Antibiotics
Manganese(II) oxide, particularly in its oxidized forms like manganese dioxide (MnO₂), plays a significant role in the abiotic transformation of persistent organic pollutants such as polycyclic aromatic hydrocarbons (PAHs) and antibiotics. tandfonline.comtaylorandfrancis.com The reactivity of manganese oxides makes them effective in degrading these contaminants in soil and water systems. tandfonline.com
The transformation of PAHs is largely influenced by interactions with metal oxides. tandfonline.com Manganese dioxide (MnO₂) can act as a heterogeneous catalyst, accelerating the photolysis of PAHs. taylorandfrancis.com Specifically, δ-MnO₂, a common and highly reactive form of manganese oxide in soils, promotes the efficient degradation of PAHs. taylorandfrancis.com The oxidation of PAHs by manganese oxides depends on several factors, including the electron-donating properties of the PAH, the electron-accepting properties of the mineral, pH, temperature, moisture, and oxygen content. tandfonline.com For instance, δ-MnO₂ has been shown to oxidize fluorene (B118485) and anthracene (B1667546) to their corresponding, less toxic quinones. publish.csiro.au The higher reactivity of δ-MnO₂ compared to other forms like acid birnessite is attributed not only to its larger specific surface area but also to a lower content of layer vacancies, which can repel hydrophobic compounds. publish.csiro.au The degradation of benzo[a]pyrene (B130552) by MnO₂ involves an initial combination followed by oxidation by non-radical Mn species and superoxide (B77818) radicals (O₂⁻•), leading to the formation of degradation products like B[a]P-6-one and B[a]P-6,12-quinone. nih.gov
Similarly, manganese oxides are effective in the abiotic degradation of various antibiotics. The degradation of the sulfonamide antibiotic sulfadiazine (B1682646) by δ-MnO₂ has been demonstrated, with the reaction rate increasing at lower pH. researchgate.net This is due to a weakening of the electrostatic repulsion between sulfadiazine and the MnO₂ surface and an enhanced reduction potential of the manganese dioxide. researchgate.net The presence of certain metal ions, particularly Mn²⁺, can decrease the degradation rate by competing for reactive sites on the MnO₂ surface. researchgate.net In the case of the polycyclic antibiotic methacycline, biogenic manganese oxides can stimulate the production of intracellular reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide radicals (O₂⁻•), which are capable of breaking down the aromatic structure of the antibiotic. asm.org Studies have also shown that amorphous MnO₂ is more effective at removing pharmaceuticals like diclofenac (B195802) under anoxic conditions compared to crystalline forms. d-nb.info
Table 1: Abiotic Transformation of Organic Pollutants by Manganese Oxides
| Pollutant Class | Example Compound | Manganese Oxide Form | Key Findings | Citations |
|---|---|---|---|---|
| PAHs | Fluorene, Anthracene | δ-MnO₂ | Oxidized to corresponding quinones; higher rate with δ-MnO₂ due to larger surface area and lower layer vacancies. | publish.csiro.au |
| PAHs | Benzo[a]pyrene | Nanoflower MnO₂ | Enhanced removal due to higher concentration of oxygen vacancies; degradation involves superoxide radicals. | nih.gov |
| Antibiotics | Sulfadiazine | δ-MnO₂ | Degradation rate increases with decreasing pH; inhibited by Mn²⁺ ions. | researchgate.net |
| Antibiotics | Diclofenac | Amorphous MnO₂ | Over 90% removal under anoxic conditions; amorphous form is more effective than crystalline. | d-nb.info |
| Antibiotics | Methacycline | Biogenic MnO₂ | Complete degradation through the action of reactive oxygen species stimulated by the biogenic manganese oxide. | asm.org |
Biogeochemical Cycling and Microbial-Mediated Processes
Mechanisms of Bacterial Manganese(II) Oxidation
Bacterial oxidation of soluble manganese(II) (Mn(II)) to insoluble manganese(III/IV) oxides is a critical process in the biogeochemical cycling of manganese. mdpi.comportlandpress.com This microbial process can be significantly faster than abiotic oxidation, by as much as five orders of magnitude. jst.go.jp The resulting biogenic manganese oxides (BioMnOx) have a large specific surface area and high reactivity, allowing them to adsorb and oxidize various pollutants. mdpi.com The mechanisms of bacterial Mn(II) oxidation are broadly categorized as direct and indirect. mdpi.com
Direct oxidation is an enzymatic process where Mn(II) is oxidized directly at the cell surface. mdpi.com This is often carried out by multicopper oxidases (MCOs), which catalyze a two-electron oxidation of Mn(II) to produce Mn(IV) oxides. portlandpress.com This mechanism has been studied in bacteria such as Bacillus sp. SG-1. portlandpress.com Another class of enzymes involved in direct oxidation are heme peroxidases. mdpi.comportlandpress.com The oxidation of Mn(II) to Mn(IV) often proceeds through a soluble or enzyme-complexed Mn(III) intermediate. researchgate.net
Indirect oxidation involves the production of reactive intermediates or secondary metabolites by bacteria, which then chemically oxidize Mn(II). mdpi.com A primary example is the enzymatic production of superoxide radicals (O₂⁻•). portlandpress.com Bacteria like Roseobacter sp. AzwK-3b utilize this pathway. portlandpress.com The superoxide is produced extracellularly and subsequently oxidizes Mn(II). pnas.org Additionally, under iron-limiting conditions, some bacteria produce siderophores, which can bind to manganese and promote its oxidation. portlandpress.com
Table 2: Mechanisms of Bacterial Manganese(II) Oxidation
| Oxidation Type | Mechanism | Key Enzymes/Metabolites | Example Bacteria | Citations |
|---|---|---|---|---|
| Direct | Enzymatic oxidation at the cell surface. | Multicopper Oxidases (MCOs) | P. putida MnB1, P. putida GB-1, Bacillus sp. SG-1 | mdpi.comportlandpress.com |
| Direct | Enzymatic oxidation. | Heme Peroxidases | - | mdpi.comportlandpress.com |
| Indirect | Oxidation by reactive oxygen species. | Superoxide Radicals (O₂⁻•) | Roseobacter sp. AzwK-3b | mdpi.comportlandpress.compnas.org |
| Indirect | Complexation and oxidation. | Siderophores | - | portlandpress.com |
Role of Fungi in Manganese(II) Oxidation and Oxide Formation
Fungi, particularly from the phyla Ascomycota and Basidiomycota, are also significant contributors to Mn(II) oxidation in the environment. pnas.orgsci-hub.se Fungal oxidation can occur through several mechanisms, often involving extracellular enzymes and reactive oxygen species. pnas.org
White-rot fungi, which are predominantly Basidiomycetes, are well-studied for their ability to degrade lignin, a process linked to Mn(II) oxidation. pnas.org These fungi secrete enzymes like manganese peroxidases (MnP) and laccases. MnP requires hydrogen peroxide (H₂O₂) as a co-substrate to oxidize Mn(II) to Mn(III), which is then chelated by organic acids. sci-hub.se Laccases, a type of multicopper oxidase, can also directly oxidize Mn(II). jst.go.jp
In some Ascomycete fungi, such as Stilbella aciculosa, Mn(II) oxidation is linked to the production of extracellular superoxide (O₂⁻•) during asexual reproduction. pnas.orgresearchgate.net This process is not necessarily for energy gain but appears to be a side reaction of cellular differentiation. pnas.orgresearchgate.net The superoxide produced can then oxidize Mn(II) to form Mn oxides, which often accumulate at the base of reproductive structures. pnas.orgresearchgate.net The type of manganese oxide formed can vary depending on the fungal species and growth conditions, with products including nanoparticulate, poorly-crystalline hexagonal birnessite, todorokite, and triclinic birnessite. researchgate.netosmre.gov
The physiological purpose of Mn(II) oxidation in fungi is not fully understood but is thought to be related to lignocellulose degradation or protection from external stressors. jst.go.jp
Application in Passive Treatment Systems for Mine Drainage Remediation
Passive treatment systems are an economical and effective method for remediating coal mine drainage (CMD) contaminated with high concentrations of manganese. imwa.info These systems often utilize oxic limestone beds to promote the oxidative precipitation of Mn(II) as insoluble Mn(III/IV) oxides. psu.edu The removal of Mn(II) in these systems is a combination of microbially-mediated oxidation and abiotic catalysis on the surface of newly formed manganese oxides. imwa.infopsu.edu
Biological oxidation, driven by heterotrophic Mn(II)-oxidizing bacteria and fungi, is considered the predominant mechanism for Mn removal in these systems, especially at near-neutral pH where abiotic oxidation is slow. imwa.info The presence of a microbial community can significantly accelerate manganese oxidation rates. imwa.info These microorganisms, including various species of bacteria and fungi, colonize the surfaces within the treatment bed, such as limestone or sandstone gravel. researchgate.net
Table 3: Characteristics of Passive Mine Drainage Treatment Systems for Manganese Removal
| System Component | Role | Key Parameters | Predominant Mn Oxides | Citations |
|---|---|---|---|---|
| Limestone Bed | Provides surface area for microbial growth and raises pH. | Oxic conditions, near-neutral pH | Hexagonal Birnessite | imwa.infopsu.edu |
| Mn-Oxidizing Microbes | Catalyze the initial oxidation of Mn(II). | Bacteria and Fungi | Triclinic Birnessite | researchgate.net |
| Mn Oxide Precipitates | Act as an abiotic catalyst for further Mn(II) oxidation (autocatalysis). | Temperature, pH, Influent Mn(II) concentration | Todorokite |
Electrochemical Energy Storage Applications of Manganese Ii Oxide
Manganese(II) Oxide in Supercapacitors and Pseudocapacitors
Manganese oxides are recognized as promising electrode materials for pseudocapacitors due to their high theoretical specific capacitance, low cost, and low toxicity. rsc.orgnih.gov While manganese dioxide (MnO2) is widely studied, the role of lower oxidation states of manganese, particularly Mn(II), is crucial to the charge storage mechanism. The performance of manganese oxide-based supercapacitors often relies on the redox transitions between different oxidation states (Mn(II), Mn(III), and Mn(IV)).
The charge storage mechanism in manganese oxide pseudocapacitors is complex, involving both surface adsorption of electrolyte cations and the intercalation of cations into the material's structure. rsc.org Some research indicates that an activation process, which converts materials like hausmannite (Mn3O4)—a mixed-valence oxide containing Mn(II) and Mn(III)—into a more amorphous, disordered birnessite-like MnO2 structure, leads to significantly enhanced capacitive performance. rsc.org This activated material, which facilitates redox reactions between Mn(III) and Mn(IV) at its surface, has demonstrated a specific capacitance of 174 F g⁻¹ at a mass loading of 0.71 mg cm⁻². rsc.org The presence of Mn(II) in precursor materials like Mn3O4 is integral to forming these highly active phases.
Table 1: Performance of Manganese Oxide-Based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Specific Capacitance (F g⁻¹) | Current Density (A g⁻¹) | Citation |
| Activated MnOₓ (from Mn₃O₄) | 0.5 M Na₂SO₄ | 174 | Calculated from CV at 25 mV s⁻¹ | rsc.org |
| (MnO₂, Ppy)/rGO Ternary Composite | 1 M Na₂SO₄ | 404 | 0.25 | nih.gov |
| MnO₂/r-GO Nanocomposite | 1 M Na₂SO₄ | 92.49 | 1 | researchgate.net |
Electrode Materials for Rechargeable Batteries (e.g., Lithium-Ion, Sodium-Ion)
Manganese(II) oxide has attracted considerable attention as a promising anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs). rsc.org This interest stems from its high theoretical specific capacity (756 mAh g⁻¹), which is significantly higher than that of conventional graphite (B72142) anodes, alongside its low cost and environmental friendliness. rsc.org
The charge storage mechanism for MnO anodes in LIBs is based on a conversion reaction: MnO + 2Li⁺ + 2e⁻ ↔ Mn + Li₂O
During discharge, MnO is reduced to metallic manganese (Mn) nanoparticles dispersed in a lithium oxide (Li₂O) matrix. This process is reversed during the charging phase. The nanostructured nature of the converted materials is crucial for maintaining good electrochemical contact and accommodating the volume changes that occur during cycling. rsc.org
Similarly, in sodium-ion batteries, manganese oxides function as conversion anodes. Research on ultrafine manganese oxide has revealed a charge-storage mechanism that involves a conversion reaction between Mn(III) and Mn(II) oxides. rsc.org This suggests that the Mn(II) state is central to the electrochemical activity in sodiation/desodiation cycles. For instance, space-confined ultrafine MnO2 (4 nm crystals) has demonstrated a high reversible sodiation capacity of 567 mAh g⁻¹, a stark contrast to the negligible activity of its larger crystalline counterparts. rsc.org This material exhibited over 70% capacity retention after 500 cycles. rsc.org
In cathode materials, such as in lithium manganese oxide (LMO) batteries, the presence and dissolution of Mn(II) ions can be a challenge, potentially leading to capacity degradation. wikipedia.org However, in the context of anodes, the Mn(II) state in MnO is the key to its high-capacity conversion reaction.
Table 2: Research Findings on Manganese Oxide Anodes for Rechargeable Batteries
| Battery Type | Anode Material | Reversible Capacity (mAh g⁻¹) | Cycling Performance | Citation |
| Sodium-Ion Battery | Ultrafine MnO₂ (conversion to MnO) | 567 | >70% capacity retention after 500 cycles | rsc.org |
| Sodium-Ion Battery | NaMn₀.₉₆Al₀.₀₄O₂ (cathode) | 139 | Good rate performance | acs.org |
| Lithium-Ion Battery | Biomineralized MnOₓ | 80 (1st discharge) | Good cyclability for planktonic-MnO₂ | mdpi.com |
Application in Solid Oxide Fuel Cells and Oxygen Generation Systems
Manganese(II) oxide and related manganese compounds have found applications in high-temperature electrochemical devices like solid oxide fuel cells (SOFCs) and as catalysts for oxygen generation. thegoodscentscompany.com
In SOFCs, which operate at high temperatures (often above 800°C), materials stability and catalytic activity are paramount. msesupplies.commdpi.com Manganese oxides are explored for use in both anodes and cathodes. For instance, Ni-MnO/yttria-stabilized-zirconia (YSZ) tricomposite anodes have been investigated for their tolerance to carbon coking when operating on hydrocarbon fuels like methane (B114726). researchgate.net The addition of MnO was found to suppress methane cracking and promote coke gasification, attributed to its basicity and oxygen storage capacity. researchgate.net A cell with a Ni₀.₉(MnO)₀.₁/YSZ anode achieved a maximum power density of 504 mWcm⁻² at 800°C in wet methane and showed stable performance for over 40 hours. researchgate.net In other designs, manganese oxides are impregnated into perovskite structures to enhance activity towards hydrocarbon oxidation. nih.gov
For oxygen generation, which is the reverse reaction of oxygen reduction in fuel cells and is critical for technologies like water splitting, manganese oxides are effective electrocatalysts. acs.org The oxygen evolution reaction (OER) is a key step in producing oxygen. Research has shown that electrodeposited manganese oxide films, when "activated" through potential cycling, exhibit significantly improved performance for the OER. This activation process involves a phase change from a birnessite-like MnO₂ to a hausmannite-like (Mn₃O₄) intermediate, which then forms a highly active, disordered birnessite-like phase. acs.org This activated catalyst can increase the current density for oxygen evolution by two orders of magnitude compared to the original material. acs.org The cycling between Mn(IV), Mn(III), and Mn(II) states is central to this catalytic activity.
Advanced Functionalization and Doping of Manganese Ii Oxide Materials
Non-Metal Doping of Manganese(II) Oxide Structures
Introducing non-metallic elements into the manganese oxide lattice is an effective method for altering its electronic and chemical properties. Nitrogen, in particular, has been a focus of research due to its ability to significantly modify the material's performance in electronic and catalytic applications.
Nitrogen Doping and its Impact on Electronic and Catalytic Properties
Nitrogen doping has been shown to be a powerful strategy for enhancing the capabilities of manganese oxide. The introduction of nitrogen atoms into the MnO matrix can create surface defects, alter the electronic density, and improve conductivity, which collectively boost its performance. acs.orgmdpi.com For instance, nitrogen-doped MnO/graphene nanosheets (N-MnO/GNS) have been synthesized through methods like hydrothermal treatment followed by annealing in an ammonia (B1221849) atmosphere. acs.orgnih.gov In such hybrid materials, N-MnO nanoparticles are anchored on nitrogen-doped graphene nanosheets, creating an efficient network for both electronic and ionic conduction. acs.orgnih.gov
The impact of nitrogen doping on catalytic activity is significant. N-doped manganese dioxide (N-MnO₂) catalysts have demonstrated exceptional performance in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF), achieving 100% HMF conversion and over 99.9% DFF selectivity at room temperature. rsc.org This enhanced activity is attributed to structural changes, such as the slight elongation of Mn–O bonds and a reduction in the coordination number of Mn sites, which are induced by the nitrogen dopant. rsc.org These modifications create surface defect sites and coordinatively unsaturated manganese sites that are key to promoting oxidative activity. rsc.org Similarly, nitrogen doping can enhance the performance of catalysts used in the oxidative coupling of methane (B114726) (OCM). researchgate.net
In the context of energy storage, N-doped MnO hybrids exhibit improved properties as anode materials for lithium-ion batteries, showing large reversible capacities and good rate capabilities. nih.gov The nitrogen doping helps to increase electronic conductivity and the density of electronic states around the manganese catalytic active sites, leading to enhanced oxygen reduction reaction (ORR) activity. mdpi.com
| Material System | Synthesis Method | Key Findings | Application | Reference |
|---|---|---|---|---|
| N-doped MnO/Graphene Nanosheets (N-MnO/GNS) | Hydrothermal method with ammonia annealing | N-MnO nanoparticles on N-GNS create an efficient mixed conducting network. | Lithium-ion battery anodes | acs.orgnih.gov |
| Nitrogen-doped Manganese Oxide (N-MnO₂) | Not specified | Achieved >99.9% selectivity and 100% conversion for HMF oxidation. Doping elongates Mn-O bonds and creates unsaturated Mn sites. | Catalytic oxidation of biomass | rsc.org |
| Manganese Oxide/N-Doped Carbon (MnO/N-CC) | Xerogel-derived method | N-doping increases electronic conductivity and density around Mn active sites, enhancing ORR activity. | Oxygen Reduction Reaction (ORR) catalyst | mdpi.com |
| Nitrogen-doped NaW/Mn/SiO₂ | Pyridine (B92270) treatment | Significantly improved methane conversion rate in OCM. | Oxidative Coupling of Methane (OCM) | researchgate.net |
Site-Selective Doping Effects on Manganese(II) Oxide Lattice
The specific location of dopant atoms within the host lattice can have a profound effect on the material's properties. For nitrogen doping in manganese oxide, controlling whether nitrogen atoms occupy substitutional (replacing oxygen atoms) or interstitial (residing in the gaps of the lattice) sites is crucial for fine-tuning its catalytic activity. rsc.orgacs.org
Researchers have successfully achieved site-selective nitrogen doping in the MnO₂ lattice by controlling the duration of N₂ plasma treatment or by adjusting the amount of urea (B33335) used as a nitrogen source during high-temperature calcination. rsc.orgacs.org Both substitutional and interstitial nitrogen doping can significantly lower the formation energy of oxygen vacancies, which are often active sites for catalytic reactions. rsc.org Furthermore, nitrogen doping can introduce new, singly ionized oxygen vacancies. rsc.org
However, the effects of the two doping sites differ. Interstitial N-doping has been found to be more effective at narrowing the band gap and enhancing electron transport compared to substitutional doping. rsc.org This improved electronic structure facilitates the formation of a greater number of oxygen vacancies. rsc.org As a result, interstitially N-doped MnO₂ exhibits superior catalytic activity for the decomposition of formaldehyde (B43269) (HCHO) due to its larger number of oxygen vacancies and stronger oxygen activation ability. rsc.orgacs.org Specifically, interstitial doping was shown to reduce the complete catalytic decomposition temperature of HCHO from 130°C to 90°C. acs.org These findings highlight that interstitial sites are the most suitable locations for nitrogen doping in the α-MnO₂ lattice to maximize catalytic performance for HCHO decomposition. acs.org
Metal Doping of Manganese(II) Oxide
The incorporation of metal cations into the MnO lattice is a widely employed strategy to enhance its catalytic performance, structural integrity, and magnetic behavior. Both transition metals and main group elements have been utilized as dopants, each imparting unique modifications to the material's properties.
Influence of Transition Metal Doping (e.g., Co, Ni, Fe, Ru, Pd) on Catalytic Activity
Doping MnO with transition metals such as cobalt (Co), nickel (Ni), iron (Fe), and ruthenium (Ru) can significantly boost its catalytic activity for various reactions, including oxidation reactions and oxygen electrocatalysis. mdpi.comconncoll.edursc.org This enhancement is often attributed to synergistic effects between the dopant and the manganese oxide host, modification of electronic structures, and the creation of more active catalytic sites. researchgate.netcsic.es
Cobalt (Co): Co-doping has been shown to improve the catalytic activity of MnO₂ for propane (B168953) oxidation. mdpi.com Macroscopic self-standing Co-MnO₂ architectures exhibited a propane conversion of 85.9% at 400°C, significantly higher than the 58.6% conversion for pristine MnO₂. mdpi.com In electrocatalysis, Co-doping improves the oxygen evolution reaction (OER) performance by lowering the work function, which accelerates the charge transfer process. researchgate.net Co-doped MnO₂ has also been explored as an efficient catalyst for the hydrogen evolution reaction (HER). acs.org
Nickel (Ni): Nickel is another effective dopant for enhancing catalytic properties. Ni-doped MnO₂ nanosheet arrays have been developed for efficient urea oxidation, a critical reaction for energy and environmental applications. griffith.edu.aunih.gov The introduction of Ni modifies the electronic structure of manganese, generating more Mn³⁺ species, which are catalytically more active. griffith.edu.aunih.gov This results in high activity for the urea oxidation reaction at lower potentials. nih.gov Doping MnOₓ with Ni has also been shown to create a bifunctional catalyst for both the oxygen reduction reaction (ORR) and OER, which is crucial for applications like zinc-air batteries. mdpi.comacs.org
Iron (Fe): Iron doping can enhance the catalytic activity of manganese oxide for various oxidation processes. Fe-doped MnO₂ has been used for the low-temperature oxidation of propane and the detoxification of tetracycline (B611298) antibiotics. researchgate.netnih.gov The doping process can induce phase transformations, increase micro-strain, and create more oxygen vacancies, all of which contribute to improved catalytic performance. researchgate.net For instance, 0.14Fe-MnO₂ showed a 20% improvement in tetracycline removal efficiency compared to pure MnO₂. nih.gov In electrocatalysis, Fe-doped MnO₂ nanorods act as efficient bifunctional catalysts for both ORR and OER. rsc.org
Ruthenium (Ru): Ruthenium, a precious metal, imparts exceptional catalytic activity even at low doping concentrations. Ru-doping into α-MnO₂ has been found to improve ORR performance by increasing electronic conductivity. ucl.ac.uk A study on Ru-doped cryptomelane ([Ru]-K-OMS2) showed it was the most active catalyst for the oxidation of benzyl (B1604629) alcohol, an effect attributed to the weakening of the Mn-O bond, which facilitates the creation of oxygen vacancy defects. csic.es Furthermore, Ru-doped β-MnO₂ has shown an ultralow voltage gap for OER and ORR, with enhanced activity attributed to highly under-coordinated Ru–O sites. acs.org
| Dopant | Material System | Catalytic Application | Key Findings | Reference |
|---|---|---|---|---|
| Cobalt (Co) | Co-MnO₂ Architecture | Propane Oxidation | Increased propane conversion to 85.9% at 400°C, compared to 58.6% for pristine MnO₂. | mdpi.com |
| Nickel (Ni) | Ni-MnO₂ Nanosheet Arrays | Urea Oxidation | Modifies electronic structure, generating more active Mn³⁺ species, leading to high activity at low potentials. | griffith.edu.aunih.gov |
| Iron (Fe) | Fe-doped MnO₂ | Tetracycline Degradation | Increased removal efficiency by 20% compared to pristine MnO₂ due to more oxygen vacancies. | nih.gov |
| Ruthenium (Ru) | [Ru]-K-OMS2 | Benzyl Alcohol Oxidation | Weakened Mn-O bond, creating oxygen vacancies and making it the most active catalyst in the series. | csic.es |
| Ruthenium (Ru) | Ru-doped β-MnO₂ | Oxygen Evolution/Reduction (OER/ORR) | Exhibited an ultralow OER/ORR voltage gap (0.63 V) due to under-coordinated Ru-O sites. | acs.org |
Effects of Doping on Structural Stability and Magnetic Characteristics
For example, in sodium-ion batteries, P2-type manganese oxides often suffer from structural instability. Doping with titanium (Ti) has been shown to enhance structural stability by suppressing the Jahn-Teller effect associated with Mn³⁺ ions and reducing phase transitions during charging and discharging. mdpi.comresearchgate.net This leads to improved cycling stability and rate performance. mdpi.com Similarly, zinc (Zn) doping in P2-type sodium nickel manganese oxide cathodes improves structural reversibility during sodium ion insertion and extraction, preventing the kind of irreversible phase transitions seen in undoped materials. acs.org The dopant ions can act as "pillars" within the crystal structure, holding the layers together and preventing their degradation over time.
While the impact of doping on the magnetic properties of MnO is a more specialized area of study, it is understood that introducing other transition metal ions can alter the magnetic ordering. Pure MnO is antiferromagnetic at low temperatures. The substitution of Mn²⁺ ions with other magnetic ions (like Fe²⁺, Co²⁺, Ni²⁺) or non-magnetic ions (like Zn²⁺, Mg²⁺) will disrupt the magnetic exchange interactions within the lattice. This can lead to changes in the Néel temperature, the development of complex magnetic behaviors like spin-glass states, or the emergence of ferrimagnetism, depending on the dopant and its concentration. For instance, doping MnO-based piezoceramics with Mn²⁺ ions was found to modify the crystal structure and phase transition temperatures. researchgate.net
Doping with Main Group Elements (e.g., Mg, Zn) and Their Impact on Material Properties
Doping manganese oxide with main group elements, such as magnesium (Mg) and zinc (Zn), is another effective strategy to tailor its properties. These elements can alter the structural, optical, and electronic characteristics of the host material.
Zinc has been a particularly well-studied dopant for manganese oxide. The introduction of Zn into the MnO lattice can lead to significant changes in the material's crystal structure and particle morphology. For example, studies have shown that doping can cause a phase change from the cubic structure of MnO to a tetragonal ZnMnO structure. researchgate.netbanglajol.info The crystallite and particle sizes are also strongly dependent on the concentration of the Zn dopant. researchgate.netbanglajol.info One study found that as Zn doping increased from 5% to 10%, the particle size decreased, but it then increased as the doping level rose to 15%. banglajol.info
The optical properties are also affected. Zn doping has been observed to increase the optical band gap of MnO thin films from 2.93 eV to 3.11 eV. edu.krd This tunability of the band gap is important for applications in optoelectronic devices. From an electronic standpoint, doping with elements like zinc can create defects on the surface of the material, which enhances its capacity for adsorption. sci-hub.se This is beneficial for applications in gas sensing and photocatalysis. sci-hub.se In some cases, zinc doping has been shown to improve the stability of the transition metal layers in battery cathode materials, preventing structural distortion and capacity fading. acs.org
| Doping Concentration | Effect on Crystal Structure | Effect on Crystallite/Particle Size | Effect on Optical Band Gap | Reference |
|---|---|---|---|---|
| 5%, 10%, 15% | Phase change from cubic (MnO) to tetragonal (ZnMnO). | Crystallite size decreases as doping increases from 5% to 10%, then increases at 15%. | Band gap first decreases, then increases with higher doping levels. | researchgate.netbanglajol.info |
| 5%, 10% (Thin Films) | Tensile strain and lattice expansion observed. | Particle sizes of 35.7 nm (MnO), 56.9 nm (5% ZnO), and 23.6 nm (10% ZnO) were reported. | Increased from 2.93 eV (MnO) to 3.11 eV (10% ZnO). | edu.krd |
| Not specified | Improves structural reversibility in P2-type cathodes. | Prevents irreversible migration of transition metal ions. | Not specified | acs.org |
| Not specified | Creates surface defects. | Aggregated clusters with large surface area. | Not specified | sci-hub.se |
Composite Material Design and Heterostructure Formation
Manganese Oxide-Graphene and Carbon-Based Composites
Composites of manganese oxide with graphene and other carbon-based materials, such as carbon nanotubes (CNTs), have garnered significant interest, particularly in the field of energy storage. researchgate.netewadirect.com The high electrical conductivity and large surface area of carbonaceous materials complement the excellent electrochemical activity of manganese oxide, leading to hybrid supercapacitor electrodes with enhanced performance. researchgate.net The synergy between the two components results in higher specific capacitance and improved cycling stability. scientific.netmdpi.com
The synthesis of these composites can be achieved through various methods, including hydrothermal processes, electrodeposition, and microwave-assisted techniques. researchgate.netscientific.netrsc.org For instance, a one-pot hydrothermal method can be used to simultaneously synthesize manganese oxide and reduce graphene oxide, forming a composite material. mdpi.comrsc.org Another approach involves the layer-by-layer assembly of multiwall carbon nanotubes (MWNTs) followed by the redox deposition of manganese dioxide, creating a uniform coating of nanosized MnO2 on the MWNT network. acs.org This structure facilitates rapid electron and ion transport, leading to high volumetric capacitance. acs.org
Research has demonstrated that the composition ratio and the nature of the interface between manganese oxide and the carbon material are crucial for optimizing electrochemical properties. Composites with a lower percentage of manganese have shown enhanced capacitive performance and high capacitance retention over numerous cycles. mdpi.com Ternary composites, incorporating a conducting polymer along with manganese oxide and CNTs, have also been developed to further boost performance. mdpi.com
Table 1: Performance of Manganese Oxide-Carbon Composites in Supercapacitors
| Composite Material | Synthesis Method | Specific Capacitance | Cycle Stability/Retention | Reference |
|---|---|---|---|---|
| m-MnO₂/Graphene | Molten Salt Synthesis | Superior synergistic effect | ~90% after 2000 cycles | scientific.net |
| Graphene-MnO₂ | Microwave Irradiation | High specific capacitance | Not specified | mdpi.com |
| MnO₂/Graphene | Plasma-enhanced electrochemical exfoliation | ~320 F/g at 10 mV/s | Not specified | researchgate.net |
| RGOM5 (Reduced Graphene Oxide/Manganese Oxide/Polyaniline) | Hydrothermal | 344 F/g at 1 mV/s | ~100% after 6000 cycles | rsc.org |
| LbL-MWNT/MnO₂ | Layer-by-Layer Assembly & Redox Deposition | 246 F/cm³ | Good retention up to 1000 mV/s | acs.org |
| GOMn41 (Graphene Oxide/Mn₃O₄) | Hydrothermal | Enhanced capacitive performance | Highest retention after 500 cycles | mdpi.com |
| MnO₂/AC | Grafting Oxidation | 332.6 F/g at 2 mV/s | Not specified | mdpi.com |
Manganese Oxide-Biochar Composites for Environmental Applications
Manganese oxide-biochar composites have emerged as effective and low-cost materials for environmental remediation, particularly for the removal of heavy metals from contaminated water and soil. researchgate.netwhiterose.ac.uk Biochar, a carbon-rich material produced from the pyrolysis of biomass, serves as an excellent support for manganese oxide nanoparticles due to its porous structure and large surface area. researchgate.net
The synthesis of these composites often involves the impregnation of biochar with a manganese salt solution, such as potassium permanganate (B83412), followed by a chemical reduction or thermal treatment. acs.orgnih.gov This process results in the dispersion of manganese oxide nanoparticles onto the biochar surface. ippcaas.cn These composites exhibit a significantly higher adsorption capacity for heavy metals like lead (Pb(II)) and copper (Cu(II)) compared to pristine biochar or nano-MnO₂ alone. researchgate.netnih.gov
The enhanced removal efficiency is attributed to several factors. The manganese oxide loading increases the number of surface hydroxyl groups and can lower the point of zero charge of the carbon material, which facilitates the adsorption of cationic pollutants. researchgate.net The primary removal mechanisms involve the formation of surface complexes between the heavy metal ions and the oxygen-containing functional groups on both the manganese oxide and the biochar. nih.govnih.gov Studies have shown that these composites are effective over a range of pH levels and can be used for treating wastewater and remediating contaminated soils. nih.govere.ac.cn For instance, a manganese-oxide/biochar composite was shown to increase the removal efficiency of lead(II) from 6.4% (for unmodified biochar) to 98.9%. researchgate.net
Table 2: Adsorption Capacities of Manganese Oxide-Biochar Composites for Heavy Metals
| Composite Material | Feedstock | Synthesis Method | Target Pollutant | Maximum Adsorption Capacity | Reference |
|---|---|---|---|---|---|
| Mn/BC | Plant Biomass | Impregnation | Lead(II) | Five times that of BC | researchgate.net |
| Nano-MnO₂–Biochar (NMBC) | Not specified | Reduction of KMnO₄ in biochar suspension | Copper(II) | 142.02 mg/g | nih.govnih.gov |
| MnOx-loaded BC | Corn Straw | KMnO₄ modification at 600 °C | Copper(II) | 160 mg/g | ippcaas.cn |
| MnO₂-biochar (MBR) | Aerobically composted swine manure | MnO₂ modification | Lead(II) | 268.0 mg/g | acs.org |
Hybrid Nanostructures with Enhanced Multifunctionality
Hybrid nanostructures incorporating manganese(II) oxide are being designed to achieve multifunctionality, where two or more distinct functional components provide unique advantages not present in the individual materials. rsc.org These nanostructures often combine the magnetic or catalytic properties of manganese oxide with the properties of other materials, such as plasmonic metals or other metal oxides, for applications in biomedical imaging, therapy, and catalysis. rsc.orgmdpi.com
For example, hybrid nanoparticles composed of a magnetic core, like manganese ferrite (B1171679) (MnFe₂O₄), and a shell of another material, or composite structures with plasmonic metals like silver or gold, have been developed. rsc.orgmdpi.com In such core/shell or composite nanostructures, the magnetic component can be used for magnetic resonance imaging (MRI) contrast enhancement and magnetic hyperthermia, while the plasmonic component can provide optical imaging and photothermal capabilities. rsc.org The combination of these functionalities in a single nanoparticle creates a "theranostic" agent, capable of both diagnosis and therapy. mdpi.com
The synthesis of these hybrid nanostructures involves multi-step procedures. For instance, superparamagnetic manganese ferrite nanoparticles can be synthesized and then coated with a silica (B1680970) shell, which is subsequently decorated with fluorescent gold nanoclusters. mdpi.com Another approach involves designing heterostructures of different metal oxides, such as Mn₃O₄-MnS, which can act as advanced cathode hosts in lithium-sulfur batteries by enhancing polysulfide adsorption and facilitating electrochemical reactions. mdpi.com These multifunctional hybrid systems are at the forefront of materials science, offering tailored properties for a variety of advanced applications. mdpi.comnih.gov
Table 3: Examples of Multifunctional Manganese Oxide Hybrid Nanostructures
| Hybrid Nanostructure | Components | Key Functionalities | Potential Application | Reference |
|---|---|---|---|---|
| MnFe₂O₄–Ag nanoparticles | Manganese ferrite, Silver | Photothermal and magnetothermal properties | Hyperthermia therapy | rsc.org |
| MnFe₂O₄@SiO₂@AuNCs | Manganese ferrite, Silica, Gold nanoclusters | NIR fluorescence, Superparamagnetism | Multimodal bioimaging | mdpi.com |
| ZM3 NPs | Not specified | Dual-mode T₁–T₂ MRI contrast, Magnetic hyperthermia, Radiotherapy sensitization | Theranostics | mdpi.com |
| Mn₃O₄-MnS | Manganese oxide, Manganese sulfide | Enhanced polysulfide adsorption and conversion | Lithium-sulfur batteries | mdpi.com |
Emerging Research Frontiers and Future Perspectives in Manganese Ii Oxide Studies
Integration of Manganese(II) Oxide in Multifunctional Nanosystems
The convergence of nanotechnology and materials science has paved the way for the integration of manganese(II) oxide into sophisticated multifunctional nanosystems, particularly in the biomedical field of theranostics, which combines diagnosis and therapy. mdpi.comthno.org These nanosystems leverage the unique magnetic and chemical properties of MnO nanoparticles to create advanced platforms for medical imaging and targeted drug delivery. frontiersin.org
Manganese oxide nanoparticles are being engineered as effective contrast agents for magnetic resonance imaging (MRI). mdpi.comthno.org Their paramagnetic nature, particularly the release of Mn²⁺ ions in specific biological environments like acidic tumor microenvironments, can enhance T₁-weighted MRI signals, allowing for more sensitive and accurate diagnosis. mdpi.comnih.govacs.org To improve their performance and biocompatibility, these nanoparticles are often functionalized or coated with various materials. For instance, hollow mesoporous silica (B1680970) coatings on hollow manganese oxide (HMnO@mSiO₂) nanoparticles facilitate the efficient labeling and tracking of stem cells in vivo. thno.org
Beyond diagnostics, these nanosystems serve as intelligent drug delivery vehicles. frontiersin.org The high surface-to-volume ratio of nanostructures like nanosheets and hollow spheres allows for efficient loading of therapeutic agents. frontiersin.orgacs.org These platforms can be designed to be stimuli-responsive; for example, octapod-shaped hollow porous manganese(II) oxide (HPMO) nanoparticles are stable at neutral pH but decompose in the mildly acidic conditions of a tumor, releasing their drug payload precisely at the target site. acs.org This triggered release mechanism not only improves therapeutic efficacy but also minimizes side effects on healthy tissues. frontiersin.org The integration of targeting motifs, such as antibodies, can further enhance the specificity of these nanoplatforms. thno.org
Table 1: Examples of Manganese Oxide-Based Multifunctional Nanosystems
| Nanosystem | Core Components | Functionalities | Primary Application | Reference |
|---|---|---|---|---|
| Hollow Mn₃O₄ Nanoparticles (HMONs) | Oxidized MnO NPs | Dual T₁ and T₂ MRI contrast, Drug delivery (DOX) | Brain imaging and cell labeling | mdpi.com |
| Hollow Porous MnO (HPMO) NPs | Octapod-shaped hollow porous MnO | pH-responsive drug delivery, T₁-activatable MRI | Tumor-specific cargo delivery and real-time monitoring | acs.org |
| Herceptin-conjugated MnO NPs | MnO nanoparticles, Herceptin antibody | Targeted T₁ MRI contrast | Targeted imaging of HER2-positive cancer | thno.org |
| Mesoporous Silica-Coated Hollow MnO (HMnO@mSiO₂) | Hollow MnO, Mesoporous silica shell | T₁ MRI contrast, Stem cell labeling | In vivo tracking of mesenchymal stem cells | thno.org |
| DNA-templated Ag/Porphyrin/MnO₂ | MnO₂ nanoplatform, DNA, Silver nanoclusters, Porphyrin | Fluorescence imaging, Photodynamic therapy (PDT) | Imaging-guided cancer therapy | frontiersin.org |
Development of Sustainable and Scalable Production Methods for High-Purity Manganese(II) Oxide
The increasing demand for high-purity manganese oxides in high-tech applications has spurred research into sustainable and scalable production methods that are both economically viable and environmentally benign. A significant focus is on "green synthesis," which utilizes biological materials to replace harsh chemicals, and on innovative industrial processes that minimize waste and energy consumption. dergipark.org.tr
Green chemistry approaches employ extracts from plants such as Sapindus mukorossi (soapnut), clove, and Dittrichia graveolens as natural reducing and stabilizing agents to synthesize manganese oxide nanoparticles. jwent.netd-nb.infonih.govjwent.net These methods are cost-effective, eco-friendly, and can often be performed under mild conditions, such as at room temperature. dergipark.org.trjwent.net For example, manganese oxide nanoparticles have been successfully synthesized using a methanolic extract of Sapindus mukorossi in an aqueous medium at room temperature. jwent.netjwent.net
Table 2: Comparison of Green Synthesis Methods for Manganese Oxide Nanoparticles
| Biological Source | Precursors | Key Conditions | Resulting Nanoparticle Size | Reference |
|---|---|---|---|---|
| Sapindus mukorossi (Soapnut) extract | Manganese(II) chloride, Potassium permanganate (B83412) | Room temperature, Aqueous medium | ~8-16 nm | jwent.netjwent.net |
| Syzygium aromaticum (Clove) extract | Manganese acetate (B1210297) (II) tetrahydrate | Room temperature, Aqueous medium | ~4 nm | d-nb.info |
| Dittrichia graveolens (L.) extract | Manganese acetate, Curcumin | Varied pH (4-8) and time (40-120 min) | Varies with parameters | nih.gov |
| Bacillus sp. (Bacterium) | Manganese ions | Intracellular synthesis | Not specified | dergipark.org.tr |
Tailoring Manganese(II) Oxide Properties for Next-Generation Technologies
The performance of manganese(II) oxide in advanced technologies is critically dependent on its physical and chemical properties, such as its morphology, crystallinity, composition, and electronic structure. A key research frontier involves precisely tailoring these properties to optimize MnO for next-generation applications, including energy storage, catalysis, and electronics. acs.org
In the realm of energy storage, MnO is a promising anode material for lithium-ion batteries due to its high theoretical capacity. researchgate.net However, it suffers from issues like large volume changes during lithiation and low intrinsic conductivity. researchgate.net To overcome these limitations, researchers are engineering nano-sized morphologies. researchgate.net Synthesizing MnO dispersed within a 3D porous carbon network, for example, helps buffer the volume expansion and improves electrical conductivity, leading to higher capacity and better rate performance. mdpi.com Two-dimensional manganese oxide materials are also being explored for their exceptionally high surface area, which provides more active sites for electrochemical reactions. rsc.org
Table 3: Tailoring MnO Properties for Specific Technologies
| Technology | Property Tailored | Method | Performance Enhancement | Reference |
|---|---|---|---|---|
| Lithium-Ion Batteries (Anode) | Morphology, Conductivity | Synthesizing MnO in a 3D porous carbon network | Improved capacity retention (560.2 mAh/g at 4 A/g) and mechanical stability | mdpi.com |
| Lithium-Ion Batteries (Anode) | Morphology, Size | Nano-sized morphological engineering of MnO₂ | High reversible capacity (1095 mAh g⁻¹ at 100 mA g⁻¹) and initial Coulombic efficiency (94.5%) | researchgate.net |
| Water Oxidation Catalyst (OER) | Composition, Electronic Structure | Doping α-Mn₂O₃ with Molybdenum (2.64% Mo) | Reduced overpotential (570 mV at 10 mA cm⁻²), 15-fold increase in turnover frequency | uzh.ch |
| Hydrocarbon Oxidation Catalyst | Structure, Interfacial Sites | Creating 2D MnOₓ layers on a Ceria (CeO₂) support | High activity and selectivity for C-H bond activation at mild temperatures | oaepublish.com |
| Energy Storage | Structure, Surface Area | Fabrication of 2D manganese oxide materials | High specific capacity, good cycle stability, and rapid charge/discharge rates | rsc.org |
Advanced In-Situ Characterization Techniques for Real-Time Reaction Mechanism Elucidation
Understanding the dynamic changes that manganese(II) oxide undergoes during chemical reactions is fundamental to optimizing its performance. Advanced in-situ characterization techniques, which allow scientists to observe materials under actual operating conditions, are providing unprecedented insights into reaction mechanisms in real-time. nih.govuzh.ch
In-situ X-ray absorption spectroscopy (XAS), including its variants X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), is a particularly powerful tool. nih.govnih.gov It can probe the local electronic and geometric structure of manganese atoms as a function of applied electrochemical potential. capes.gov.br For example, in-situ XAS studies on bifunctional manganese oxide catalysts have identified a disordered Mn₃O₄ phase as being active under oxygen reduction reaction (ORR) conditions, which transforms into a mixed Mn(III,IV) oxide phase during the oxygen evolution reaction (OER). nih.govnih.gov Similarly, in-situ soft X-ray absorption spectroscopy has revealed reversible, yet hysteretic, changes in the manganese valence state during OER/ORR cycles. acs.orgacs.org
Other in-situ techniques are also critical. In-situ X-ray diffraction (XRD) can monitor crystalline phase transformations during processes like heating, revealing, for example, the pathway from a precursor to α-Mn₂O₃ via Mn₃O₄ and Mn₅O⁸ intermediates. beilstein-journals.orgresearchgate.net In-situ transmission electron microscopy (TEM) provides real-space visualization of morphological changes, such as the phase transitions of a manganese oxide film during calcination. uzh.ch The combination of these techniques, such as using scanning transmission X-ray microscopy (STXM) with near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, allows for spatially and temporally resolved characterization of manganese oxidation states within a sample. nih.gov These advanced methods are indispensable for identifying active catalytic sites, understanding degradation mechanisms, and rationally designing more efficient and durable manganese oxide-based materials. acs.org
Table 4: Application of In-Situ Techniques in Manganese Oxide Research
| In-Situ Technique | Process Studied | Key Insight Gained | Reference |
|---|---|---|---|
| X-ray Absorption Spectroscopy (XAS) | Electrochemical ORR/OER | Identified active phases (disordered Mn₃O₄ for ORR, mixed Mn(III,IV) oxide for OER) under reaction conditions. | nih.govnih.gov |
| X-ray Diffraction (XRD) | Thermal oxidation of Mn(II) glycolate (B3277807) precursor | Observed time- and temperature-dependent phase transformations (precursor → Mn₃O₄ → Mn₅O₈ → α-Mn₂O₃). | beilstein-journals.org |
| Soft X-ray Absorption Spectroscopy | Electrochemical OER/ORR | Revealed reversible but hysteretic Mn redox cycles and changes in Mn-O hybridization with applied voltage. | acs.orgacs.org |
| Transmission Electron Microscopy (TEM) | Thermal decomposition of KMnO₄ film | Monitored formation pathways and phase transformations during calcination to fabricate efficient catalysts. | uzh.ch |
| XAS (Mn K-edge) | Electrochemical charging in a capacitor | Showed reversible changes in the average oxidation state and local structure in the stable potential region. | capes.gov.br |
Q & A
Q. How can the empirical formula of manganese(II) oxide be determined experimentally?
Methodological Answer: Use a combustion or gravimetric approach. React manganese metal with oxygen under controlled conditions, measure the mass of MnO formed, and calculate the molar ratio of Mn:O. For example, in a lab setup, heat manganese in a crucible, record mass changes, and analyze residue via stoichiometric calculations. Include error analysis (e.g., incomplete oxidation, moisture interference) and validate results against theoretical values (Mn:O = 1:1) .
Q. What synthesis methods yield high-purity manganese(II) oxide with minimal contamination from higher oxides (e.g., Mn₃O₄)?
Methodological Answer:
- Solvothermal synthesis : Use organic templates (e.g., tris(2-aminoethyl)amine) in inert atmospheres to prevent oxidation to Mn(III/IV) species. Monitor reaction temperature (typically 120–180°C) and pressure .
- Solution plasma process (SPP) : Optimize plasma parameters (voltage, pulse duration) in aqueous Mn precursors. SPP generates colloidal MnO with controlled particle size (Fig. 1b in ) .
- Post-synthesis annealing in oxygen-free environments (e.g., argon) stabilizes MnO .
Q. How can X-ray diffraction (XRD) be used to confirm the crystal structure of MnO?
Methodological Answer:
- Compare experimental XRD peaks with reference data (e.g., JCPDS card 07-0230 for cubic MnO, space group Fm3m, lattice parameter a = 4.44 Å).
- Analyze peak broadening to estimate crystallite size via the Scherrer equation.
- For layered or hybrid structures (e.g., MnO-phosphate composites), use Rietveld refinement to resolve stacking patterns .
Advanced Research Questions
Q. How does the redox activity of MnO influence its catalytic performance in oxidative reactions (e.g., arsenite oxidation)?
Methodological Answer:
- Mechanistic studies : Combine batch experiments (e.g., As(III) oxidation with peroxymonosulfate) and spectroscopic techniques (XPS, EPR) to identify active Mn(II/III) sites. Stability tests under cyclic redox conditions reveal catalyst deactivation pathways (Fig. 2A in ) .
- Kinetic modeling : Apply pseudo-first-order kinetics (as in ) to quantify reaction rates and correlate with MnO surface area or defect density .
Q. How can contradictions in reported catalytic efficiencies of MnO-based materials be resolved?
Methodological Answer:
- Cross-validation : Replicate studies using standardized protocols (e.g., fixed MnO mass, pH, oxidant concentration).
- Surface analysis : Use TEM/EDX (Fig. 6 in ) to detect surface impurities or phase segregation (e.g., MnO₂ domains) that may skew catalytic activity .
- Computational screening : Apply density functional theory (DFT) to compare adsorption energies of intermediates on MnO vs. mixed-phase surfaces .
Q. What computational approaches are effective for modeling MnO’s electronic structure and reactivity?
Methodological Answer:
Q. How can structural instability of MnO under reactive environments (e.g., moisture, oxygen) be mitigated?
Methodological Answer:
- Surface passivation : Coat MnO with carbon layers or inert oxides (e.g., SiO₂) via chemical vapor deposition.
- Doping : Introduce transition metals (e.g., Fe, Co) to stabilize the MnO lattice and suppress phase transitions .
- In situ characterization : Use environmental TEM or Raman spectroscopy to monitor structural changes during operation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
